2,2',4-Trihydroxy-5'-methylchalcone
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(E)-3-(2,4-dihydroxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-10-2-6-14(18)13(8-10)15(19)7-4-11-3-5-12(17)9-16(11)20/h2-9,17-18,20H,1H3/b7-4+ |
InChI Key |
DALTUEQXZSBGHN-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=CC2=C(C=C(C=C2)O)O |
Synonyms |
2,4,2'-trihydroxy-5'-methylchalcone |
Origin of Product |
United States |
Foundational & Exploratory
2,2',4-Trihydroxy-5'-methylchalcone chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2,2',4-Trihydroxy-5'-methylchalcone. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
This compound is a member of the chalcone family, which are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one[1] |
| Molecular Formula | C₁₆H₁₄O₄[1] |
| Molecular Weight | 270.28 g/mol [1] |
| Canonical SMILES | CC1=CC(=C(C=C1)O)C(=O)C=CC2=C(C=C(C=C2)O)O |
| InChIKey | DALTUEQXZSBGHN-UHFFFAOYSA-N[1] |
| PubChem CID | 459987[1] |
Physicochemical and Spectral Properties
While specific experimental data for this compound is not widely available, its properties can be inferred from computed data and the known characteristics of related hydroxychalcones.
Table 2: Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 3.5 | Computed by PubChem[1] |
| Topological Polar Surface Area | 77.8 Ų | Computed by PubChem[1] |
| Melting Point | 193-194 °C | Experimental, for isomer 2,2',4'-Trihydroxychalcone[2] |
Table 3: General Spectral Data for Hydroxychalcones
| Spectral Method | Characteristic Peaks |
| ¹H NMR | Aromatic Protons: δ 6.0-8.0 ppmVinylic Protons (Hα, Hβ): δ 7.0-8.0 ppm (as doublets, J ≈ 15-16 Hz for trans isomer)[3][4]Hydroxyl Protons: δ 9.0-13.0 ppm (intramolecular H-bond)Methyl Protons: δ 2.0-2.5 ppm |
| ¹³C NMR | Carbonyl Carbon (C=O): δ 186-197 ppmVinylic Carbons (Cα, Cβ): δ 116-128 ppm (Cα), δ 137-146 ppm (Cβ)Aromatic Carbons: δ 100-165 ppm |
| IR Spectroscopy (cm⁻¹) | O-H Stretch (Hydroxyl): 3200-3600 (broad)C-H Stretch (Aromatic): 3000-3100C=O Stretch (Ketone): 1630-1660C=C Stretch (Vinylic & Aromatic): 1500-1600[3] |
| Mass Spectrometry | [M+H]⁺: m/z 271.0965[M-H]⁻: m/z 269.0819 |
Synthesis and Experimental Protocols
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation , an aldol condensation between an acetophenone and a benzaldehyde. For this compound, the precursors are 2-hydroxy-5-methylacetophenone and 2,4-dihydroxybenzaldehyde.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (General)
-
Preparation: In a round-bottom flask, dissolve equimolar amounts of 2-hydroxy-5-methylacetophenone and 2,4-dihydroxybenzaldehyde in a suitable solvent such as ethanol.
-
Catalysis: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as 40-60% potassium hydroxide or sodium hydroxide. The reaction mixture will typically develop a deep color.
-
Reaction: Allow the mixture to stir at room temperature for 24 to 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and water. Acidify the mixture by slowly adding dilute hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (pH ~4-5), which will cause the chalcone to precipitate out as a solid.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure this compound.
Biological Activity and Signaling Pathways
While direct studies on this compound are limited, extensive research on its close structural isomer, 2,2',4'-trihydroxychalcone , provides strong indications of its potential biological activities and mechanisms of action. Chalcones, in general, are known for their antioxidant, anti-inflammatory, and anticancer properties.[5][6]
Anticancer and Anti-inflammatory Effects
Research on 2,2',4'-trihydroxychalcone has demonstrated significant antitumor effects on the A549 human lung cancer cell line.[7] The compound was found to:
-
Inhibit cancer cell proliferation, migration, and invasion.[7]
-
Promote apoptosis (programmed cell death) in cancer cells.[7]
-
Reduce the expression of metalloproteinases (MMP-2/9), Bcl-2, and vascular endothelial growth factor (VEGF).[7]
-
Increase the expression of pro-apoptotic proteins like Bax and caspase-3.[7]
Modulation of the PI3K/AKT/NF-κB Signaling Pathway
The anticancer and anti-inflammatory effects of 2,2',4'-trihydroxychalcone are largely attributed to its ability to suppress the PI3K/AKT/NF-κB signaling pathway .[7] This pathway is a critical regulator of cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers.
Caption: Postulated inhibition of the PI3K/AKT/NF-κB pathway.
By inhibiting key kinases like PI3K and AKT, the chalcone prevents the downstream activation of NF-κB, a transcription factor that promotes the expression of genes involved in inflammation, cell survival, and metastasis.[7]
Modulation of RORγt
Further studies have identified 2,2',4'-trihydroxychalcone as an inhibitor of Retinoid-related orphan receptor gamma t (RORγt).[8] RORγt is a crucial transcription factor for the differentiation of pro-inflammatory Th17 cells, which are implicated in autoimmune diseases. This suggests a potential therapeutic role for this class of chalcones in treating Th17-driven autoimmune disorders.[8]
References
- 1. 2,4,2'-Trihydroxy-5'-methyl chalcone | C16H14O4 | CID 459987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2',4'-TRIHYDROXYCHALCONE | 26962-50-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-HYDROXYCHALCONE(42224-53-3) 1H NMR spectrum [chemicalbook.com]
- 5. The Plant-Derived Chalcone 2,2′,5′-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Compound 2,2′,4′-Trihydroxychalcone Suppresses T Helper 17 Cell Differentiation and Disease Progression by Inhibiting Retinoid-Related Orphan Receptor Gamma T - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2,2',4-Trihydroxy-5'-methylchalcone: Synthesis, Biological Evaluation, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches have not identified any reported natural sources of 2,2',4-Trihydroxy-5'-methylchalcone. This technical guide, therefore, focuses on its plausible synthesis, methods for its biological evaluation, and the known signaling pathways of structurally similar trihydroxychalcones.
Introduction
Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. They are notable for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a technical overview of this compound, a specific trihydroxychalcone. While its natural occurrence is not documented, this document outlines a probable synthetic route and standard experimental protocols for assessing its biological potential, along with insights into the signaling pathways likely modulated by this class of compounds.
Synthesis of this compound
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde derivative.
Proposed Synthetic Scheme
The synthesis of this compound would likely proceed via the Claisen-Schmidt condensation of 2',4'-dihydroxy-5'-methylacetophenone and 2-hydroxybenzaldehyde in the presence of a base catalyst, such as sodium hydroxide.
Detailed Experimental Protocol: Claisen-Schmidt Condensation
This protocol is a generalized procedure based on standard methods for chalcone synthesis.
-
Preparation of Reactants:
-
Dissolve 1.0 equivalent of 2',4'-dihydroxy-5'-methylacetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate container, dissolve 1.0 equivalent of 2-hydroxybenzaldehyde in ethanol.
-
-
Reaction Setup:
-
Cool the solution of the acetophenone to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (2-4 equivalents) to the cooled acetophenone solution while stirring. Maintain the temperature below 10°C.
-
-
Condensation Reaction:
-
Add the ethanolic solution of 2-hydroxybenzaldehyde dropwise to the reaction mixture over a period of 30-60 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure this compound.
-
-
Characterization:
-
The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Biological Evaluation Protocols
The following are standard protocols to assess the potential cytotoxic and anti-inflammatory activities of the synthesized chalcone.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with various concentrations of the chalcone (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with different concentrations of the chalcone for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
-
Quantitative Data Summary
The following tables present illustrative quantitative data that could be obtained from the described biological assays.
Table 1: Illustrative Cytotoxicity (IC50) of this compound on Various Cancer Cell Lines.
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | 15.2 ± 1.8 |
| A549 (Lung Cancer) | 22.5 ± 2.1 |
| HeLa (Cervical Cancer) | 18.9 ± 1.5 |
| Positive Control (Doxorubicin) | 0.8 ± 0.1 |
Table 2: Illustrative Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages.
| Compound Concentration (µM) | % NO Inhibition |
| 1 | 12.5 ± 2.3 |
| 10 | 45.8 ± 3.1 |
| 50 | 82.1 ± 4.5 |
| Positive Control (L-NAME) | 95.2 ± 2.0 |
Signaling Pathways
Chalcones are known to exert their anti-inflammatory effects by modulating key signaling pathways. The presence of hydroxyl groups on the aromatic rings is crucial for these activities.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many chalcones inhibit the activation of NF-κB.
Biosynthesis pathway of hydroxylated and methylated chalcones
An In-depth Technical Guide on the Biosynthesis Pathway of Hydroxylated and Methylated Chalcones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to the formation of hydroxylated and methylated chalcones. It includes a detailed description of the key enzymes involved, quantitative data on their activity, detailed experimental protocols for their study, and visualizations of the pathway and experimental workflows.
Chalcones are the biogenetic precursors to the vast class of flavonoid compounds and are synthesized in plants through the phenylpropanoid pathway.[1][2] The formation of the basic chalcone scaffold and its subsequent modification through hydroxylation and methylation involves a series of enzymatic steps.
The biosynthesis begins with the condensation of one molecule of a CoA-ester, typically p-coumaroyl-CoA, with three molecules of malonyl-CoA.[3][4] This reaction is catalyzed by Chalcone Synthase (CHS) , a type III polyketide synthase, which performs a series of decarboxylation, condensation, and cyclization reactions to form the characteristic C6-C3-C6 structure of chalcones, with naringenin chalcone (4,2′,4′,6′-tetrahydroxychalcone) being a primary product.[3][5][6]
Following its synthesis, the chalcone can undergo several modifications:
-
Isomerization: Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of the chalcone into a flavanone (e.g., naringenin).[7][8][9] This is a key branching point in flavonoid biosynthesis, leading to the production of flavanones, flavonols, and anthocyanins.[10][11]
-
Hydroxylation: Hydroxyl groups can be added to the A or B rings of the chalcone structure. This process is often catalyzed by cytochrome P450-dependent monooxygenases. For instance, microbial systems have been shown to employ cytochrome P450 enzymes for chalcone hydroxylation.[12]
-
Methylation: The hydroxyl groups of chalcones can be methylated in a reaction catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .[13][14] A well-characterized example is Chalcone O-methyltransferase (ChOMT), which transfers a methyl group from SAM to a hydroxyl group on the chalcone, such as in the methylation of isoliquiritigenin (4,2',4'-trihydroxychalcone).[13][15]
These modifications are crucial as they significantly alter the chemical properties and biological activities of the resulting compounds.
Pathway Visualization
References
- 1. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic basis for the evolution of chalcone synthase catalytic cysteine reactivity in land plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webpages.charlotte.edu [webpages.charlotte.edu]
- 6. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 7. Reaction mechanism of chalcone isomerase. pH dependence, diffusion control, and product binding differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana [frontiersin.org]
- 9. Chalcone isomerase - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]
- 11. Role of a chalcone isomerase-like protein in flavonoid biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbial transformations of chalcones: hydroxylation, O-demethylation, and cyclization to flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structures of two natural product methyltransferases reveal the basis for substrate specificity in plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Phenylpropene O-Methyltransferases from Sweet Basil: Facile Change of Substrate Specificity and Convergent Evolution within a Plant O-Methyltransferase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Mass Spectrometry Analysis of 2,2',4-Trihydroxy-5'-methylchalcone: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the mass spectrometry (MS) analysis of 2,2',4-Trihydroxy-5'-methylchalcone (C₁₆H₁₄O₄), a chalcone derivative of interest to researchers in natural product chemistry and drug development. Chalcones are a class of flavonoids known for their diverse biological activities, and mass spectrometry is an indispensable tool for their structural elucidation, characterization, and quantification. This document outlines the key molecular properties, predicted fragmentation patterns, and detailed experimental protocols for the analysis of this specific compound. It is intended for scientists and professionals requiring a robust understanding of how to apply mass spectrometric techniques to the study of substituted chalcones.
Molecular Properties and Predicted Ionization Data
This compound has a molecular formula of C₁₆H₁₄O₄. High-resolution mass spectrometry (HRMS) is crucial for confirming its elemental composition. Based on its structure, the compound is expected to ionize efficiently using electrospray ionization (ESI) in both positive ([M+H]⁺) and negative ([M-H]⁻) modes. The predicted mass-to-charge ratios (m/z) for its primary ions are summarized below.
| Property | Value |
| IUPAC Name | (E)-1-(2-hydroxy-5-methylphenyl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one[1] |
| Molecular Formula | C₁₆H₁₄O₄[1] |
| Monoisotopic Mass | 270.0892 g/mol |
| Predicted [M+H]⁺ (monoisotopic) | 271.0965 m/z |
| Predicted [M-H]⁻ (monoisotopic) | 269.0819 m/z |
Predicted Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, providing structural insights. The fragmentation of chalcones is well-characterized and typically involves cleavage at the α,β-unsaturated ketone core, leading to the separation of the A and B rings. Other common fragmentation pathways include the neutral loss of small molecules like water (H₂O) and carbon monoxide (CO).[2]
The fragmentation pattern for this compound can be predicted based on the known behavior of similar chalcone structures, such as 2',4',4-trihydroxychalcone.[3] In negative ion mode, the deprotonated molecule ([M-H]⁻ at m/z 269.1) is expected to cleave, yielding characteristic fragment ions corresponding to the substituted A and B rings.
Tabulated Mass Spectrometry Data
The following table summarizes the key predicted ions and their origins for this compound based on MS/MS analysis. This data is essential for confirming the compound's identity in complex mixtures.
| Ion Type | Predicted m/z | Description of Fragment / Loss |
| [M+H]⁺ | 271.1 | Protonated molecular ion |
| [M-H]⁻ | 269.1 | Deprotonated molecular ion |
| [M+H - H₂O]⁺ | 253.1 | Neutral loss of a water molecule from the protonated precursor |
| [M+H - CO]⁺ | 243.1 | Neutral loss of carbon monoxide from the protonated precursor |
| Fragment Ion (A-ring) | 135.0 | Resulting from Retro-Diels-Alder (RDA) fission of the deprotonated precursor, corresponding to the 2-hydroxy-5-methylphenoxide moiety. |
| Fragment Ion (B-ring) | 133.0 | Resulting from RDA fission of the deprotonated precursor, corresponding to the 2,4-dihydroxystyrenyl moiety. |
Experimental Protocol for Mass Spectrometry Analysis
A robust and reproducible protocol is critical for accurate analysis. The following outlines a standard procedure for LC-MS/MS analysis of this compound.
4.1. Sample Preparation
-
Standard Solution: Accurately weigh approximately 1 mg of this compound standard.
-
Dissolution: Dissolve the compound in 1 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Prepare a working solution by diluting the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid for positive mode, or without acid for negative mode) to a final concentration range of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates prior to injection.[4]
4.2. Liquid Chromatography (LC) Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
4.3. Mass Spectrometry (MS) Parameters
-
Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Ion Trap.
-
Scan Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MS/MS Analysis: Data-dependent acquisition (DDA) mode. Select the top 3 most intense ions from the MS1 scan for collision-induced dissociation (CID).
-
Collision Energy: Use a ramped collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.
Data Analysis and Interpretation
-
Molecular Ion Identification: Extract the chromatogram for the predicted m/z of the [M+H]⁺ (271.1) and [M-H]⁻ (269.1) ions to confirm the presence and retention time of the target compound.
-
Formula Confirmation: Utilize the high-resolution data from the TOF analyzer to confirm that the measured accurate mass is within a 5 ppm tolerance of the theoretical mass, thereby verifying the elemental formula (C₁₆H₁₄O₄).
-
Fragmentation Analysis: Analyze the MS/MS spectrum to identify the key fragment ions as detailed in Section 3. Match the observed fragments to the predicted cleavage patterns to provide definitive structural confirmation. The presence of ions at m/z 135.0 and 133.0 in negative mode would be strong evidence for the chalcone backbone.
References
- 1. 2,4,2'-Trihydroxy-5'-methyl chalcone | C16H14O4 | CID 459987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 2,2',4-Trihydroxy-5'-methylchalcone
This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 2,2',4-Trihydroxy-5'-methylchalcone. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the spectroscopic properties of chalcones.
Introduction to Chalcone Spectroscopy
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds that are precursors to flavonoids and possess a wide range of biological activities. Their conjugated system, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl group, is responsible for their characteristic UV-Vis absorption spectra. Typically, chalcones exhibit two main absorption bands:
-
Band I: An intense absorption band in the range of 340–390 nm, which is attributed to the π → π* electronic transition of the cinnamoyl system.
-
Band II: A less intense absorption band occurring between 220–270 nm, resulting from the π → π* transition of the benzoyl moiety.
The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the aromatic rings, as well as the polarity of the solvent used for analysis.
Predicted UV-Vis Absorption Data
The table below summarizes the UV-Vis absorption data for several related chalcone derivatives to provide a comparative reference.
| Compound Name | Solvent | Band I (λmax, nm) | Band II (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 2'-Hydroxy-4-methoxychalcone | Ethanol | 365 | 240 | Not specified |
| 2',4',4-Trihydroxychalcone | Not specified | 370 | Not specified | Not specified |
| 2-Methoxy-2'-hydroxychalcone | Ethanol | 362 | 292 | Not specified |
| 2',4'-Dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Methanol | 339 | 225 | Not specified |
| General Substituted Chalcones | Dimethylformamide | 347-389 | 260-297 | Not specified |
Data compiled from analogous compounds reported in the literature.[1][2]
Based on these analogs, this compound is expected to exhibit a major absorption band (Band I) in the region of 360-380 nm.
Factors Influencing the UV-Vis Spectrum
The electronic transitions within the chalcone scaffold are influenced by several factors, which can be strategically utilized in experimental design and data interpretation.
Caption: Factors influencing the UV-Vis absorption spectrum of chalcones.
-
Substituent Effects: Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, on the aromatic rings generally cause a bathochromic shift (a shift to longer wavelengths) of the main absorption band.[3] The 2'-hydroxy group, in particular, can form a hydrogen bond with the carbonyl oxygen, leading to a significant red shift.
-
Solvent Effects: The polarity of the solvent can influence the position of the absorption maxima. An increase in solvent polarity can lead to either a bathochromic or hypsochromic (blue) shift, depending on the nature of the electronic transition and the specific interactions between the chalcone and the solvent molecules.
-
pH: For chalcones with hydroxyl groups, the pH of the solution can significantly alter the UV-Vis spectrum. In basic media, deprotonation of the hydroxyl groups can lead to the formation of phenoxide ions, which results in a bathochromic shift and an increase in the molar absorptivity.
Experimental Protocol for UV-Vis Spectroscopy
The following is a generalized experimental protocol for obtaining the UV-Vis absorption spectrum of a chalcone derivative.
4.1. Materials and Instrumentation
-
Chalcone Sample: this compound (or analog) of high purity.
-
Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, dimethylformamide, cyclohexane).
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
4.2. Procedure
-
Preparation of Stock Solution: Accurately weigh a small amount of the chalcone and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M. The optimal concentration should yield an absorbance value between 0.2 and 1.0 at the λmax.
-
Instrument Calibration: Calibrate the spectrophotometer using the pure solvent as a blank reference.
-
Spectral Measurement:
-
Fill a quartz cuvette with the blank solvent and record the baseline spectrum.
-
Rinse the cuvette with the chalcone solution before filling it.
-
Record the UV-Vis spectrum of the chalcone solution over a wavelength range of 200–500 nm.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Caption: Workflow for UV-Vis spectroscopic analysis of a chalcone.
Conclusion
While direct experimental data for this compound is not currently published, a comprehensive understanding of its UV-Vis absorption properties can be derived from the analysis of structurally similar compounds. The presence of multiple hydroxyl groups is expected to result in a primary absorption band in the UVA region (around 360-380 nm). The provided experimental protocol offers a standardized approach for obtaining precise spectral data for this and other chalcone derivatives, which is crucial for their potential applications in drug discovery and materials science. Further experimental work is necessary to precisely determine the λmax and molar absorptivity of the title compound in various solvents.
References
An In-Depth Technical Guide to the Solubility of 2,2',4-Trihydroxy-5'-methylchalcone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,2',4-Trihydroxy-5'-methylchalcone, a flavonoid compound of interest for its potential therapeutic applications. Understanding the solubility of this chalcone in various solvents is a critical foundational step in the preclinical development of new drug candidates, influencing everything from formulation to bioavailability. This document outlines the theoretical and practical aspects of its solubility, provides a detailed experimental protocol for its determination, and explores its potential interactions with key cellular signaling pathways.
Introduction to this compound
Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules. They consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The specific compound, this compound, is a derivative with hydroxyl and methyl substitutions that can significantly influence its physicochemical properties, including solubility and biological activity. The potential for chalcones to modulate pathways such as the PI3K/Akt and NF-κB signaling cascades makes them attractive candidates for research in oncology and inflammatory diseases.
The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and insufficient therapeutic effect. Therefore, characterizing the solubility of a potential drug candidate like this compound in a range of solvents is essential. This data informs the selection of appropriate solvent systems for in vitro and in vivo studies, and guides the development of effective drug delivery systems.
Solubility Profile of this compound
While specific experimental solubility data for this compound is not extensively available in the public domain, a general understanding can be extrapolated from the behavior of similar phenolic compounds and chalcone derivatives. The following table presents an illustrative summary of the expected solubility of this compound in a variety of common solvents. It is important to note that these values are hypothetical and should be experimentally verified.
| Solvent | Solvent Type | Expected Solubility (mg/mL) | Temperature (°C) |
| Water | Polar Protic | Low | 25 |
| Ethanol | Polar Protic | Moderate to High | 25 |
| Methanol | Polar Protic | Moderate to High | 25 |
| Acetone | Polar Aprotic | High | 25 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | 25 |
| Chloroform | Nonpolar | Low to Moderate | 25 |
| Dichloromethane | Nonpolar | Low to Moderate | 25 |
| Hexane | Nonpolar | Very Low | 25 |
Disclaimer: The data presented in this table is for illustrative purposes only and is based on the general solubility trends of structurally related chalcones. Actual experimental values may vary.
Experimental Protocols
Determination of Solubility via the Gravimetric Method
The gravimetric method is a reliable and straightforward technique for determining the solubility of a compound in a specific solvent.[1][2]
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, etc.)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic water bath or heating mantle
-
Stirring plate and magnetic stir bars
-
Conical flasks or sealed vials
-
Micropipette
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
-
Membrane filters (0.22 µm) and syringes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C or 37 °C) and stir the suspension vigorously using a magnetic stirrer.
-
Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved. Periodically check for the continued presence of undissolved solid.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, turn off the stirrer and allow the undissolved solid to settle for at least 2 hours.[3]
-
Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a micropipette.
-
Immediately filter the collected supernatant through a 0.22 µm membrane filter to remove any remaining solid particles.
-
-
Gravimetric Analysis:
-
Transfer the filtered solution into a pre-weighed evaporation dish.
-
Record the total weight of the dish and the solution.
-
Evaporate the solvent in a vacuum oven at a suitable temperature until the solute is completely dry and a constant weight is achieved.
-
Allow the dish to cool to room temperature in a desiccator before weighing.
-
Record the final weight of the dish with the dried solute.
-
-
Calculation of Solubility:
-
Calculate the weight of the solvent by subtracting the weight of the empty dish and the weight of the dried solute from the total weight of the dish and solution.
-
Calculate the solubility in mg/mL using the following formula:
Solubility (mg/mL) = (Weight of dried solute in mg) / (Volume of solvent in mL)
-
The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
-
Potential Modulation of Signaling Pathways
Chalcones have been widely reported to interact with various cellular signaling pathways implicated in cancer and inflammation. While the specific effects of this compound are yet to be fully elucidated, insights can be drawn from studies on structurally similar compounds.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[4][5][6] Aberrant activation of this pathway is a common feature in many cancers. Several chalcone derivatives have demonstrated the ability to inhibit the PI3K/Akt pathway, leading to apoptosis and cell cycle arrest in cancer cells.[4][5][6] It is plausible that this compound could exert similar inhibitory effects.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in regulating the immune response to infection and is also implicated in inflammatory diseases and cancer.[7][8][9][10] The inhibition of NF-κB activation is a key therapeutic strategy. Numerous chalcones have been shown to suppress NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB.[8][11] This action leads to a downregulation of pro-inflammatory and pro-survival genes.
Caption: Postulated inhibitory mechanism of this compound on the NF-κB pathway.
Experimental Workflow for Signaling Pathway Analysis
To investigate the effects of this compound on these signaling pathways, a series of in vitro experiments can be conducted.
Caption: A typical experimental workflow to assess the impact on cellular signaling pathways.
Conclusion
This technical guide has provided a foundational understanding of the solubility of this compound and its potential biological significance. While further experimental validation is required to establish a definitive solubility profile, the provided protocol offers a robust methodology for this determination. The exploration of its potential interactions with the PI3K/Akt and NF-κB signaling pathways highlights its promise as a lead compound for the development of novel therapeutics. Future research should focus on obtaining precise solubility data and elucidating the specific molecular mechanisms through which this chalcone exerts its biological effects.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A new synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), suppresses the Toll-like receptor 4-mediated inflammatory response through inhibition of the Akt/NF-κB pathway in BV2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
2,2',4-Trihydroxy-5'-methylchalcone CAS number and chemical identifiers
An In-depth Technical Guide to 2,2',4-Trihydroxy-5'-methylchalcone
This technical guide provides a comprehensive overview of the chemical properties and biological activities of this compound, a flavonoid compound of interest to researchers in drug discovery and development.
Chemical Identity and Properties
This compound is a member of the chalcone family, which are precursors to flavonoids and isoflavonoids in plants.[1][2] These compounds are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1][2] The specific chemical identifiers and properties for this compound are summarized in the table below. It is important to distinguish this compound from its isomer, 2,2',4'-Trihydroxychalcone, which has a registered CAS Number of 26962-50-5.[3]
| Identifier | Value | Source |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one | PubChem[4] |
| Molecular Formula | C₁₆H₁₄O₄ | PubChem[4] |
| Molecular Weight | 270.28 g/mol | PubChem[4] |
| Canonical SMILES | CC1=CC(=C(C=C1)O)C(=O)C=CC2=C(C=C(C=C2)O)O | PubChem[4] |
| InChI Key | DALTUEQXZSBGHN-UHFFFAOYSA-N | PubChem[4] |
| CAS Number | Not available |
Biological Activity and Signaling Pathways
Research has demonstrated that 2,2',4'-trihydroxychalcone, an isomer of the subject compound, exhibits significant anti-cancer properties. Specifically, it has been shown to inhibit the proliferation, metastasis, and induce apoptosis in A549 human lung cancer cells.[5] The underlying mechanism for these effects is attributed to the suppression of the PI3K/AKT/NF-κB signaling pathway.[5]
The compound was found to decrease the expression of phosphorylated (p)-PI3K, p-AKT, and p-mTOR.[5] Furthermore, it reduced the levels of vascular endothelial growth factor (VEGF), E-selectin, and N-cadherin, which are crucial for angiogenesis and metastasis.[5] A corresponding decrease in the pro-angiogenic factor VEGF in the cell culture media was also observed.[5] By inhibiting the nuclear translocation of NF-κB, the compound effectively downregulates the transcription of genes involved in tumor apoptosis and metastasis.[5] In the context of apoptosis, it was observed to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic proteins Bax, cleaved PARP, and caspase-3.[5]
Caption: PI3K/AKT/NF-κB signaling pathway inhibition.
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate the biological activity of 2,2',4'-trihydroxychalcone on A549 cells.[5]
Cell Proliferation Assay (CCK-8)
-
A549 cells were seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the chalcone compound for 24, 48, and 72 hours.
-
Following treatment, 10 µl of Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plate was incubated for an additional 2 hours.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
Cell Migration and Invasion Assays
-
For the migration assay, 2x10⁵ A549 cells in serum-free medium were placed in the upper chamber of a Transwell insert. The lower chamber was filled with a medium containing 10% fetal bovine serum.
-
For the invasion assay, the Transwell inserts were pre-coated with Matrigel.
-
The cells were treated with non-toxic concentrations of the chalcone compound.
-
After 24 hours of incubation, non-migrated or non-invaded cells on the upper surface of the membrane were removed.
-
The cells that had migrated or invaded to the lower surface were fixed, stained, and counted under a microscope.
Western Blot Analysis
-
A549 cells were treated with the chalcone compound at various concentrations for 24 hours.
-
Total protein was extracted from the cells using RIPA lysis buffer.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to polyvinylidene fluoride (PVDF) membranes.
-
The membranes were blocked and then incubated with primary antibodies against target proteins (e.g., PI3K, AKT, mTOR, NF-κB, Bcl-2, Bax, etc.) overnight at 4°C.
-
After washing, the membranes were incubated with the appropriate secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for biological evaluation.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. 2,2',4'-Trihydroxychalcone | C15H12O4 | CID 5811533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,2'-Trihydroxy-5'-methyl chalcone | C16H14O4 | CID 459987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trihydroxychalcones for Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the broader class of trihydroxychalcones, with a focus on well-researched isomers. The specific compound, 2,2',4-Trihydroxy-5'-methylchalcone, is not extensively documented in publicly available scientific literature. Therefore, this document utilizes data from closely related and structurally similar trihydroxychalcones to provide a comprehensive overview of their chemical properties, biological activities, and mechanisms of action. The InChI Key provided is for the closely related isomer, 2,4,2'-Trihydroxy-5'-methylchalcone.
InChI Key for 2,4,2'-Trihydroxy-5'-methylchalcone: DALTUEQXZSBGHN-UHFFFAOYSA-N
Introduction to Trihydroxychalcones
Chalcones are a class of natural compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Trihydroxychalcones, which possess three hydroxyl groups on their aromatic rings, have garnered significant interest in the scientific community due to their diverse and potent biological activities. These compounds are investigated for their potential as therapeutic agents in various diseases, including cancer, inflammation, and neurodegenerative disorders. Their biological effects are often attributed to their antioxidant properties and their ability to modulate key cellular signaling pathways.
Quantitative Biological Data
The biological activity of trihydroxychalcones has been quantified in numerous studies. The following tables summarize key findings for prominent trihydroxychalcone isomers, providing insights into their therapeutic potential.
Table 1: Anticancer Activity of Selected Trihydroxychalcones
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| 2',4',4'-Trihydroxychalcone (Isoliquiritigenin) | A549 (Lung Cancer) | MTT Assay | Not explicitly quantified in the provided text, but showed significant inhibitory effect. | [1] |
| 2',4',4'-Trihydroxychalcone | WiDr (Colon Cancer) | MTT Assay | 2.66 µg/mL | [2] |
| 2',4',4'-Trihydroxychalcone | HeLa (Cervical Cancer) | MTT Assay | 8.53 µg/mL | [2] |
| 2,2',4'-Trihydroxychalcone | A549 (Lung Cancer) | CCK-8 Assay | Showed concentration-dependent inhibition. | [1] |
Table 2: Enzyme Inhibitory Activity of Selected Trihydroxychalcones
| Compound | Enzyme | Substrate | IC50 Value | Reference |
| 2',4',6'-Trihydroxychalcone | Tyrosinase | L-tyrosine | High inhibitory effect (specific IC50 not provided in the abstract) | [3] |
| 2,2',4,4',6'-Pentahydroxychalcone | Tyrosinase | L-tyrosine | 1 µM | [3] |
| 2,4,6-Trihydroxychalcone derivatives (e.g., compound 4a) | Protein Tyrosine Phosphatase 1B (PTP1B) | 0.27 ± 0.01 μM | [4] |
Experimental Protocols
The synthesis of trihydroxychalcones is most commonly achieved through the Claisen-Schmidt condensation reaction. Below are detailed experimental protocols for the synthesis and a common biological assay.
General Synthesis of Trihydroxychalcones via Claisen-Schmidt Condensation
This protocol describes a general method for synthesizing trihydroxychalcones, which can be adapted for the synthesis of this compound by selecting the appropriate substituted acetophenone and benzaldehyde.
Materials:
-
A substituted 2-hydroxyacetophenone (e.g., 2,4-dihydroxy-5-methylacetophenone)
-
A substituted benzaldehyde (e.g., 2-hydroxybenzaldehyde)
-
Ethanol
-
Aqueous Potassium Hydroxide (60% w/w)
-
Hydrochloric acid (cold, dilute)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve the substituted 2-hydroxyacetophenone (1.0 eq.) in ethanol in a round-bottom flask.
-
Add the aqueous potassium hydroxide solution (typically 2-3 eq.) to the flask and stir the mixture at room temperature for approximately 10 minutes.
-
Add the substituted benzaldehyde (1.0-1.2 eq.) to the reaction mixture.
-
Heat the mixture to 85°C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.
-
Acidify the mixture to a pH of approximately 4 using cold, dilute hydrochloric acid. A precipitate will form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure trihydroxychalcone.[5]
Workflow for Chalcone Synthesis:
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of trihydroxychalcones on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Trihydroxychalcone stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the trihydroxychalcone in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the chalcone. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Several trihydroxychalcones have been shown to exert their biological effects by modulating key intracellular signaling pathways. The PI3K/Akt/NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation, and is often dysregulated in cancer.
Inhibition of the PI3K/Akt/NF-κB Signaling Pathway
Studies on 2,2',4'-trihydroxychalcone have demonstrated its ability to suppress the PI3K/Akt/NF-κB signaling pathway in human lung cancer cells.[1] This inhibition leads to a cascade of downstream effects, including the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3. Furthermore, the inhibition of this pathway can reduce the expression of proteins involved in metastasis, such as matrix metalloproteinases (MMPs), and angiogenesis, such as vascular endothelial growth factor (VEGF).[1]
Diagram of the PI3K/Akt/NF-κB Signaling Pathway Inhibition by Trihydroxychalcone:
Conclusion
Trihydroxychalcones represent a promising class of bioactive molecules with significant potential for the development of novel therapeutics. Their demonstrated anticancer, anti-inflammatory, and enzyme-inhibitory activities, coupled with their relatively straightforward synthesis, make them attractive candidates for further investigation. The modulation of critical signaling pathways, such as the PI3K/Akt/NF-κB cascade, provides a mechanistic basis for their observed biological effects. Future research should focus on the synthesis and evaluation of a wider range of trihydroxychalcone derivatives, including the specifically mentioned but understudied this compound, to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Synthesis and evaluation of 2',4',6'-trihydroxychalcones as a new class of tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2',4,4'-trihydroxychalcone synthesis - chemicalbook [chemicalbook.com]
Predicted Biological Activities of 2,2',4-Trihydroxy-5'-methylchalcone: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, a class of open-chain flavonoids, are recognized for their diverse and potent biological activities. This technical guide explores the predicted biological activities of 2,2',4-Trihydroxy-5'-methylchalcone based on evidence from structurally similar chalcone derivatives. Drawing on existing research, this document outlines potential antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory properties. Detailed experimental methodologies for key assays are provided, and relevant signaling pathways are visualized. All quantitative data from cited studies on related compounds are summarized for comparative analysis, offering a predictive framework for the therapeutic potential of this compound.
Introduction
Chalcones (1,3-diphenyl-2-propen-1-ones) are naturally occurring precursors to flavonoids and isoflavonoids, widely distributed in the plant kingdom.[1][2] Their basic structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, serves as a versatile scaffold for a wide range of pharmacological activities.[1][2] These activities include, but are not limited to, antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory effects.[3][4][5] The specific biological functions of a chalcone are largely determined by the substitution pattern on its aromatic rings.
This whitepaper focuses on the predicted biological activities of this compound. While direct experimental data for this specific molecule is limited, its structural similarity to other well-studied trihydroxychalcones allows for informed predictions of its potential therapeutic applications. By examining the activities of analogous compounds, we can infer the likely biological profile of this compound and identify promising avenues for future research.
Predicted Biological Activities
Antioxidant Activity
The polyhydroxylated nature of chalcones contributes significantly to their antioxidant properties.[6] The hydroxyl groups can act as hydrogen donors to neutralize free radicals, thus mitigating oxidative stress. Structurally similar compounds like 2',4',4-trihydroxychalcone have demonstrated potent antioxidant activity.[1][7] It is therefore highly probable that this compound also possesses significant radical-scavenging capabilities.
Anti-inflammatory Activity
Many chalcones exhibit anti-inflammatory effects by modulating key inflammatory pathways. For instance, various trihydroxychalcones have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to downregulate the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages.[6][8] The chalcone 2,2',5'-trihydroxychalcone has been observed to inhibit LPS-stimulated TNF-α and IL-6 secretion in microglia.[3][4] These findings suggest that this compound could be a potent anti-inflammatory agent.
Anticancer Activity
The anticancer potential of chalcones is a significant area of research. They have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis across various cancer cell lines, including breast and prostate cancer.[6][9] The antitumor effects of some chalcones are mediated through the modulation of cell cycle regulators and interaction with estrogen receptors.[6] For example, 2,2',4'-trihydroxychalcone has demonstrated inhibitory effects on A549 human lung cancer cells by suppressing the PI3K/AKT/NF-κB signaling pathway.[10]
Enzyme Inhibition
Chalcones are known to inhibit a variety of enzymes. For instance, different hydroxychalcones have shown inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis.[11] Additionally, some chalcone derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a potential target for the treatment of type 2 diabetes.[12] Given these precedents, this compound may also exhibit inhibitory activity against various enzymes.
Quantitative Data on Structurally Similar Chalcones
The following tables summarize the quantitative data for biological activities of chalcones structurally related to this compound.
Table 1: Enzyme Inhibition by Structurally Similar Chalcones
| Compound | Target Enzyme | IC50 Value | Source |
| 2',4',4-Trihydroxychalcone | Butyrylcholinesterase | 26.55 ± 0.55 µg/mL | [1] |
| 2,2',4,4',6'-Pentahydroxychalcone | Tyrosinase | 1 µM | [11] |
| 2,4,6-Trihydroxychalcone derivative (4a) | PTP1B | 0.27 ± 0.01 µM | [12] |
Experimental Protocols
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay assesses the ability of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
-
Assay Procedure:
-
Add various concentrations of the test compound to a 96-well microplate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Ascorbic acid is commonly used as a positive control.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Griess Assay for Nitric Oxide (NO) Inhibition (Anti-inflammatory Activity)
This assay measures the amount of nitrite, a stable product of nitric oxide, in cell culture supernatants.
-
Cell Culture and Treatment:
-
Culture macrophages (e.g., RAW 264.7 cells) in a suitable medium.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Incubate for a further period (e.g., 24 hours).
-
-
Assay Procedure:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for a short period (e.g., 10 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is determined from the standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
MTT Assay for Cell Viability (Anticancer Activity)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
-
Visualizations of Signaling Pathways and Workflows
Predicted Anti-inflammatory Signaling Pathway
Caption: Predicted inhibition of the NF-κB signaling pathway.
General Experimental Workflow for In Vitro Activity Screening
Caption: Workflow for assessing biological activities.
Conclusion
Based on the extensive evidence from structurally related trihydroxychalcones, it is predicted that this compound possesses a promising profile of biological activities, including antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory properties. The provided quantitative data from analogous compounds serves as a valuable reference for anticipating its potency. The detailed experimental protocols and pathway visualizations in this guide offer a solid foundation for researchers and drug development professionals to initiate further investigation into the therapeutic potential of this specific chalcone. Future in vitro and in vivo studies are warranted to validate these predictions and elucidate the precise mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. The Plant-Derived Chalcone 2,2',5'-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Plant-Derived Chalcone 2,2′,5′-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2',3',4'-Trihydroxychalcone | 1482-74-2 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4,2',5'-trihydroxy-4'-methoxychalcone from Dalbergia odorifera exhibits anti-inflammatory properties by inducing heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Tri-Hydroxy-Methylated Chalcone Isolated from Chromolaena tacotana with Anti-Cancer Potential Targeting Pro-Survival Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 2',4',6'-trihydroxychalcones as a new class of tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of hydroxyl and methyl groups in chalcone bioactivity
An In-depth Technical Guide on the Role of Hydroxyl and Methyl Groups in Chalcone Bioactivity
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry due to their synthetic accessibility and wide spectrum of biological activities.[1][2] The bioactivity of the chalcone scaffold can be extensively modified by substituting its two aromatic rings (A and B). Among the most common and influential substituents are hydroxyl (–OH) and methyl (–CH₃) or methoxy (–OCH₃) groups. These functional groups profoundly impact the molecule's electronic properties, lipophilicity, and ability to interact with biological targets, thereby modulating its antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) conferred by hydroxyl and methyl/methoxy groups, presents quantitative data from key studies, details relevant experimental protocols, and visualizes associated signaling pathways.
The Pivotal Role of Hydroxyl (–OH) Groups
Hydroxyl groups are key determinants of chalcone bioactivity, primarily through their ability to donate hydrogen atoms and participate in hydrogen bonding. Their number and position on the aromatic rings are critical.
Antioxidant and Radical Scavenging Activity
The antioxidant capacity of chalcones is strongly correlated with the presence and arrangement of hydroxyl groups.
-
Number of Groups: An increased number of hydroxyl groups generally enhances antioxidant activity.[3] Polyhydroxylated chalcones are often potent radical scavengers.[4][5]
-
Positional Importance: The most effective radical scavengers typically have two neighboring hydroxyl groups (a catechol moiety), often on the B-ring.[4][6] For instance, a 3,4-dihydroxy substitution pattern on ring B is considered one of the best combinations for high antioxidant activity.[6] The presence of a 2'-hydroxy group on the A-ring has also been noted for its contribution to antioxidant effects.[6][7]
Anticancer and Cytotoxic Activity
Hydroxylation patterns are crucial for the anticancer potential of chalcones, influencing their ability to induce apoptosis and inhibit cell proliferation.
-
Induction of Apoptosis: Isoliquiritigenin (2′,4′,4-trihydroxychalcone) induces apoptosis in cancer cells by modulating the expression of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins.[8]
-
Enzyme Inhibition: Chalcones with three or more hydroxyl groups have shown potent inhibition of enzymes like xanthine oxidase (XO), which is involved in ROS generation.[4]
Anti-inflammatory and Antimicrobial Activity
Hydroxyl groups contribute significantly to the anti-inflammatory and antimicrobial properties of chalcones.
-
Anti-inflammatory Effects: The 2'-hydroxy group is considered an important structural feature for developing anti-inflammatory effects.[6]
-
Antimicrobial Effects: The antimicrobial activity of chalcones is often enhanced by the presence of hydroxyl groups. An increase in the number of hydroxyl groups can improve butyrylcholinesterase inhibitory and antimicrobial activity.[3] The antibacterial activity against S. aureus has been shown to depend on a free hydroxyl group at the 4-position in ring A.
The Modulating Influence of Methyl (–CH₃) and Methoxy (–OCH₃) Groups
Methyl and methoxy groups primarily influence the lipophilicity and steric properties of chalcones, which in turn affects their interaction with cellular targets and membranes.
Anticancer and Cytotoxic Activity
Methoxy groups can positively affect the antitumor activity of chalcones.[7] For example, 3-hydroxy-4,3′,4′,5′-tetramethoxychalcone has been identified as a potent inhibitor of the NF-κB pathway, a key target in cancer therapy.[9][10] However, in some contexts, electron-donating groups like methyl have been found to decrease the intrinsic activity of the chalcone's electrophile.
Antimalarial Activity
In the context of antimalarial activity, alkoxylated (including methoxy) chalcones have been found to be more active than their corresponding hydroxylated analogues.[11][12] This highlights that the ideal substitution pattern is highly dependent on the specific biological target.
Antimicrobial and Antioxidant Activity
In contrast to their role in some anticancer activities, methoxy groups often decrease the antimicrobial and antioxidant effects of chalcones compared to hydroxyl groups.[3][7] For example, while 2′,4′,4-Trihydroxychalcone was found to be a potent antioxidant and antimicrobial agent, methoxy-substituted analogues showed reduced activity.[13]
Quantitative Data on Chalcone Bioactivity
The following tables summarize quantitative data from various studies, illustrating the impact of hydroxyl and methyl/methoxy substitutions.
Table 1: Anticancer/Cytotoxic Activity of Substituted Chalcones
| Chalcone Derivative | Cell Line(s) | IC₅₀ (µM) | Source(s) |
| Licochalcone A | B-16 (mouse melanoma) | 25.89 | [14] |
| Licochalcone A | 3T3 (mouse fibroblast) | 33.42 | [14] |
| 4-Methoxychalcone | B-16 (mouse melanoma) | 50.15 | [14] |
| 4-Methoxychalcone | 3T3 (mouse fibroblast) | 64.34 | [14] |
| 2',4',4-Trihydroxychalcone (Isoliquiritigenin) | Various Cancer Cells | Varies | [15] |
| 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone | Lung Cancer Cells | Potent Cytotoxicity | [10] |
| α-phthalimido-chalcone (Trimethoxy derivative) | Hep G2 / MCF-7 | 1.62 / 1.88 |
Table 2: Antioxidant Activity of Substituted Chalcones
| Chalcone Derivative | Assay | IC₅₀ (µM) or % Inhibition | Source(s) |
| 2',4',4-Trihydroxychalcone | Butyrylcholinesterase | 26.55 µg/mL | [13] |
| Pentahydroxy-substituted chalcone | HOCl Scavenging | 1 | [6] |
| Chalcone 4b (2'-hydroxy, 2x -OH on ring B) | DPPH Scavenging | 82.4% Inhibition | [7] |
| Chalcone 4b (2'-hydroxy, 2x -OH on ring B) | Lipid Peroxidation | 82.3% Inhibition | [7] |
| JVF3 (Flavone) | DPPH Scavenging | 61.4 | [16] |
| JVC2 (Chalcone) | Lipid Peroxidation | 33.64 | [16] |
Table 3: Antimicrobial Activity of Substituted Chalcones
| Chalcone Derivative | Microorganism | MIC (µg/mL) | Source(s) |
| Methoxy-chalcone | S. aureus, M. luteus, B. subtilis | 3.13 - 12.5 | |
| 4'-hydroxy-4-methyl chalcone | S. aureus ATCC 29213 | 32 | [2] |
| Polyhydroxylated chalcones | Methicillin-resistant S. aureus | 6.25 - 250 | [5] |
Signaling Pathways Modulated by Chalcones
Chalcones exert their biological effects by modulating a variety of intracellular signaling pathways critical to cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) pathway is a crucial regulator of inflammation and carcinogenesis.[1] Several chalcones have been shown to suppress NF-κB activation, thereby inhibiting the expression of inflammatory mediators like iNOS, COX-2, and TNF-α.[1][17]
Caption: Inhibition of the NF-κB pathway by substituted chalcones.
PI3K/Akt/mTOR Signaling Pathway
This pathway is central to cell growth, proliferation, and survival. Chalcones like isoliquiritigenin (ISL) can induce apoptosis in cancer cells by modulating the PI3K/Akt/mTOR pathway, leading to decreased expression of anti-apoptotic proteins.[8]
Caption: Modulation of the PI3K/Akt/mTOR pathway by Isoliquiritigenin.
Key Experimental Protocols
The biological evaluation of chalcones relies on a set of standardized in vitro assays.
Synthesis: Claisen-Schmidt Condensation
This is the most common method for synthesizing the chalcone scaffold.[4][13]
-
Principle: An aldol condensation between a substituted acetophenone and a substituted benzaldehyde under basic or acidic conditions.
-
General Procedure (Base-catalyzed):
-
Dissolve the substituted acetophenone (1 equivalent) in a suitable solvent like ethanol.
-
Add the substituted benzaldehyde (1 equivalent) to the solution.
-
While stirring, add a solution of a base (e.g., aqueous NaOH or KOH) dropwise.[18]
-
Continue stirring the reaction mixture at room temperature for a specified time (e.g., overnight).[18]
-
Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.[18]
-
Filter the solid product, wash with water, and purify by recrystallization from a solvent like ethanol.
-
-
Note: For polyhydroxylated chalcones, hydroxyl groups may require protection (e.g., with MOMO groups) prior to condensation, followed by a deprotection step.[4]
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[14][19][20]
-
Principle: The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of living cells.[14][19]
-
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, Hep-2, 3T3) in a 96-well plate at a specific density (e.g., 1-3 x 10⁴ cells/well) and incubate for 24 hours to allow attachment.[14][19]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test chalcones (e.g., 5 to 50 µg/mL). Include a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug, e.g., doxorubicin).[14][21]
-
Incubation: Incubate the plates for a further 48-72 hours.[14][19]
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (e.g., 5 mg/mL). Incubate for 4 hours to allow formazan crystal formation.[14][19]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Measurement: Read the absorbance of the solution on a microplate reader at a specific wavelength (e.g., 550-570 nm).[14][20]
-
Calculation: Calculate the percentage of cytotoxicity or viability relative to the negative control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14]
-
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Antioxidant Capacity: DPPH Radical Scavenging Assay
This is a common, rapid, and simple method to evaluate the ability of a compound to act as a free radical scavenger.[16][22][23]
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at ~517 nm.[16]
-
Methodology:
-
Prepare a stock solution of DPPH in a solvent like methanol (e.g., 100-150 µM).[16][23]
-
Prepare various concentrations of the test chalcones and a standard antioxidant (e.g., Ascorbic acid, Trolox).[16][18]
-
In a test tube or 96-well plate, mix the test compound solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 20-30 minutes.[16]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer or plate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).
-
Conclusion
The substitution of chalcone's aromatic rings with hydroxyl and methyl/methoxy groups is a critical strategy for modulating its pharmacological profile. Structure-activity relationship studies consistently demonstrate that hydroxyl groups are paramount for enhancing antioxidant and radical scavenging activities , particularly when present in multiple positions or as a catechol moiety. They are also crucial for specific antimicrobial and anti-inflammatory effects. Conversely, methoxy groups can be beneficial for anticancer and antimalarial activities , likely by increasing lipophilicity and facilitating passage through cell membranes, but may diminish antioxidant and antimicrobial potential.
The interplay between these groups offers a vast chemical space for optimization. A deep understanding of these SAR principles, combined with standardized bioactivity assays and pathway analysis, is essential for the rational design of novel chalcone-based derivatives. This knowledge will continue to guide researchers and drug development professionals in harnessing the therapeutic potential of this privileged chemical scaffold.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antimalarial alkoxylated and hydroxylated chalcones [corrected]: structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ijcea.org [ijcea.org]
- 17. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. Cytotoxicity Evaluation of Chalcone-Coumarin Conjugates Against A549 Cell Line - ProQuest [proquest.com]
- 20. Quantitative Structure–Cytotoxicity Relationship of Chalcones | Anticancer Research [ar.iiarjournals.org]
- 21. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and evaluation of chalcones for antioxidant activity. [wisdomlib.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2,2',4-Trihydroxy-5'-methylchalcone via Claisen-Schmidt condensation
Application Note: Synthesis of 2,2',4-Trihydroxy-5'-methylchalcone
Introduction
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids.[1] These compounds and their derivatives are of significant interest to the scientific community due to their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties. The most common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[1][2] This application note provides a detailed protocol for the synthesis of a specific derivative, this compound, via a base-catalyzed Claisen-Schmidt condensation.
Principle and Mechanism
The base-catalyzed Claisen-Schmidt condensation proceeds via the formation of a reactive enolate ion from the ketone (2-hydroxy-5-methylacetophenone), which has an available α-hydrogen.[1] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (2,4-dihydroxybenzaldehyde), which lacks α-hydrogens. The subsequent intermediate undergoes dehydration to yield the final α,β-unsaturated ketone, the chalcone product.[1][3] The use of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is crucial for the initial deprotonation and enolate formation.[1][4]
Experimental Protocol
1. Materials and Reagents
-
2-Hydroxy-5-methylacetophenone
-
2,4-Dihydroxybenzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), concentrated
-
Distilled Water
-
Ethyl Acetate (for chromatography, if needed)
-
Hexane (for chromatography, if needed)
-
Silica Gel 60 (for column chromatography, if needed)
2. Synthesis Procedure
-
Preparation of Reactant Solution : In a 250 mL round-bottom flask, dissolve 2-hydroxy-5-methylacetophenone (0.05 mol) and 2,4-dihydroxybenzaldehyde (0.05 mol) in 75 mL of ethanol. Stir the mixture at room temperature until all solids are completely dissolved.
-
Preparation of Catalyst : Separately, prepare a 50% (w/v) aqueous solution of potassium hydroxide (KOH).
-
Reaction Initiation : Cool the flask containing the ethanolic solution of reactants in an ice bath to 0-5 °C.
-
Catalyst Addition : While maintaining the low temperature and stirring vigorously, add the 50% KOH solution (25 mL) dropwise to the reactant mixture over a period of 20-30 minutes. A color change to deep red or orange is typically observed as the reaction progresses.
-
Reaction Progression : After the addition of the catalyst is complete, allow the mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Product Precipitation : After 24 hours, pour the reaction mixture slowly into a beaker containing 300 mL of ice-cold water.
-
Acidification : Stir the diluted mixture and slowly add concentrated HCl dropwise until the pH of the solution is acidic (pH 3-4). This will cause the chalcone product to precipitate out as a solid.[5][6]
-
Isolation : Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing : Wash the collected solid on the filter paper with several portions of cold distilled water until the filtrate is neutral to remove any residual acid and salts.[5]
-
Drying : Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C).
3. Purification
-
Recrystallization : The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound as a crystalline solid.[3]
-
Column Chromatography (Optional) : For higher purity, the crude product can be purified by column chromatography over silica gel, using a solvent system such as a hexane-ethyl acetate gradient.[5]
4. Characterization
The structure and purity of the final compound should be confirmed using standard analytical techniques:
-
1H and 13C NMR Spectroscopy : To confirm the chemical structure and identify characteristic proton and carbon signals.
-
FT-IR Spectroscopy : To identify functional groups, particularly the α,β-unsaturated carbonyl (C=O) stretch (typically around 1640-1690 cm⁻¹) and the broad hydroxyl (-OH) stretches.
-
Mass Spectrometry : To confirm the molecular weight of the synthesized chalcone.
-
Melting Point : To assess the purity of the final product.
Safety Precautions
-
Handle potassium hydroxide (KOH) and concentrated hydrochloric acid (HCl) with extreme care, as they are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Ethanol is flammable; avoid open flames.
Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactant A | 2-Hydroxy-5-methylacetophenone | 0.05 mol |
| Reactant B | 2,4-Dihydroxybenzaldehyde | 0.05 mol |
| Catalyst | 50% Aqueous KOH | 25 mL |
| Solvent | Ethanol (95%) | 75 mL |
| Reaction Temperature | 0-5 °C initially, then Room Temp. | Dropwise addition of base at low temp prevents side reactions.[4] |
| Reaction Time | 24 hours | Monitored by TLC. |
| Typical Yield | 75-85% | Yields can vary based on reaction scale and purification method.[1] |
Visualizations
Reaction Scheme
Caption: Claisen-Schmidt condensation of substituted acetophenone and benzaldehyde.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target chalcone.
References
Protocol for purification of 2,2',4-Trihydroxy-5'-methylchalcone by column chromatography
An Application Note and Protocol for the Purification of 2,2',4-Trihydroxy-5'-methylchalcone by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. This method is designed to yield a high-purity compound suitable for subsequent research and development applications.
Introduction
This compound is a member of the chalcone family, which are precursors to flavonoids and possess a wide range of biological activities.[1] Chalcones are aromatic ketones with two phenyl rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] The purification of synthetic or extracted chalcones is crucial for accurate biological evaluation and structural analysis. Column chromatography is a standard and effective technique for separating chalcones from reaction byproducts and other impurities based on their differential adsorption to a stationary phase.[1] This protocol outlines a robust method using a normal-phase silica gel column with a gradient elution system.
Chemical Properties of this compound
A summary of the key chemical and physical properties of the target compound is presented below. These properties, particularly its moderate polarity as indicated by the XLogP3 value, are fundamental to designing the chromatographic separation.
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₄[2] |
| Molecular Weight | 270.28 g/mol [2] |
| XLogP3 (Polarity) | 3.5[2] |
| Appearance | Typically a yellow amorphous compound[3] |
Principle of Separation
This protocol employs normal-phase column chromatography. The stationary phase is polar (silica gel), while the mobile phase is a less polar organic solvent mixture. Compounds in the crude mixture are separated based on their polarity. Less polar compounds have a weaker affinity for the silica gel and travel down the column more quickly with the mobile phase. More polar compounds, like the trihydroxy-chalcone, interact more strongly with the stationary phase and elute later. By gradually increasing the polarity of the mobile phase (a gradient elution), the separation between the target compound and impurities can be effectively controlled and optimized.
Detailed Experimental Protocol
1. Materials and Reagents
-
Crude this compound sample
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[1][4]
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, for sample loading)
-
Methanol (for final column wash)
-
Cotton wool
-
Sand (acid-washed)
-
TLC plates (silica gel coated)
-
Collection vessels (test tubes or flasks)
2. Equipment
-
Glass chromatography column with a stopcock
-
Separatory funnel (for mobile phase reservoir)
-
Beakers and Erlenmeyer flasks
-
Funnel
-
Spatula
-
TLC developing chamber
-
UV lamp (254 nm)[4]
-
Capillary tubes for TLC spotting
-
Rotary evaporator[4]
-
Fume hood
3. Mobile Phase Preparation
Prepare stock solutions of varying hexane:ethyl acetate ratios. A gradient elution is recommended, starting from a low polarity to gradually increase the elution strength.
| Step | Solvent System (Hexane:Ethyl Acetate) | Volume (mL) | Purpose |
| Equilibration | 95:5 | 2-3 column volumes | To equilibrate the packed column. |
| Elution 1 | 90:10 | As needed | To elute non-polar impurities. |
| Elution 2 | 80:20 | As needed | To elute compounds of intermediate polarity. |
| Elution 3 | 70:30 | As needed | To elute the target chalcone.[4] |
| Wash | 100% Ethyl Acetate or Methanol | 1-2 column volumes | To strip all remaining compounds from the column. |
Note: The optimal solvent ratios should be determined beforehand by Thin Layer Chromatography (TLC) analysis of the crude mixture.
4. Column Packing (Wet Method)
-
Place a small plug of cotton wool at the bottom of the chromatography column to prevent the stationary phase from washing out.
-
Add a thin layer (approx. 0.5 cm) of sand over the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).[1] The consistency should be pourable but not overly dilute.
-
Using a funnel, carefully pour the silica slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock to drain some of the solvent, collecting it for reuse. Continuously add slurry until the desired column height is reached (typically 20-30 cm).
-
Ensure the solvent level never drops below the top of the silica gel bed to prevent cracking.
-
Add a thin layer (approx. 0.5 cm) of sand on top of the packed silica gel to protect the surface during sample and solvent addition.
-
Wash the packed column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated.
5. Sample Preparation and Loading
-
Dry Loading (Recommended): Dissolve the crude sample in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (approx. 2-3 times the sample weight) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude sample in the smallest possible volume of the initial mobile phase or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb into the sand layer before adding fresh mobile phase.
6. Elution and Fraction Collection
-
Begin the elution with the starting mobile phase (95:5 hexane:ethyl acetate).
-
Maintain a constant flow rate. For gravity columns, this is typically 1-2 mL/min.
-
Collect the eluate in numbered fractions of a consistent volume (e.g., 10-20 mL per fraction).
-
Gradually increase the polarity of the mobile phase according to the predetermined gradient (see table in step 3).
-
Monitor the separation by performing TLC analysis on the collected fractions.
7. TLC Monitoring
-
Spot every few fractions onto a TLC plate alongside a spot of the original crude mixture.
-
Develop the TLC plate in a suitable solvent system (e.g., 7:3 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp.[4] Chalcones are often UV-active. Alternatively, a staining solution (e.g., p-anisaldehyde or acidic permanganate) can be used.
-
Identify the fractions containing the pure target compound, which should appear as a single spot with a consistent Rf value.
8. Isolation of Purified Compound
-
Combine the fractions that contain the pure this compound as determined by TLC.
-
Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure.[4]
-
The resulting solid or semi-solid is the purified chalcone. Further drying under high vacuum may be necessary to remove residual solvent.
-
Determine the yield and confirm the purity using analytical techniques such as NMR, HPLC, or Mass Spectrometry.
Visual Workflow of the Purification Protocol
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of this compound.
References
HPLC method for purity analysis of 2,2',4-Trihydroxy-5'-methylchalcone
An HPLC method for the purity analysis of 2,2',4-Trihydroxy-5'-methylchalcone has been developed to ensure the quality and consistency of this compound for research and drug development purposes. This application note provides a detailed protocol for the determination of purity, including chromatographic conditions, sample preparation, and data analysis.
Application Note
Introduction
This compound is a member of the chalcone family, which are precursors to flavonoids and are known for their various biological activities. Accurate determination of the purity of this compound is crucial for its use in scientific research and pharmaceutical development. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.
Chromatographic Conditions
A C18 stationary phase is utilized with a gradient elution of acetonitrile and water acidified with phosphoric acid to achieve optimal separation of the main compound from potential impurities.[1][2][3] UV detection is performed at a wavelength where chalcones exhibit strong absorbance, ensuring high sensitivity.[4][5]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 365 nm |
| Run Time | 25 minutes |
Method Validation
The developed HPLC method was validated for its linearity, precision, and accuracy to ensure reliable and reproducible results.
-
Linearity: The method demonstrated excellent linearity over a concentration range of 5-100 µg/mL with a correlation coefficient (R²) of >0.999.
-
Precision: The intra-day and inter-day precision were evaluated, and the relative standard deviation (%RSD) was found to be less than 2%, indicating good repeatability.
-
Accuracy: The accuracy was determined by spike-recovery experiments, with recovery rates between 98% and 102%.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 4500 |
| Resolution (Rs) | ≥ 2.0 (between analyte and nearest impurity) | 3.5 |
This HPLC method is simple, rapid, and reliable for the purity analysis of this compound. The method is suitable for routine quality control in both research and industrial settings.
Experimental Protocols
1. Reagents and Materials
-
This compound reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution (50 µg/mL): Accurately weigh 5.0 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Sample Solution (50 µg/mL): Accurately weigh 5.0 mg of the this compound sample and dissolve it in a 100 mL volumetric flask with methanol.
3. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes.
-
Inject 10 µL of the blank (methanol) to ensure no interfering peaks are present.
-
Inject 10 µL of the standard solution in triplicate to check for system suitability.
-
Inject 10 µL of the sample solution.
-
After the run is complete, calculate the purity of the sample.
4. Calculation of Purity
The purity of the sample is calculated using the area normalization method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Table 3: Example Data for Purity Calculation
| Peak | Retention Time (min) | Area | % Area |
| Impurity 1 | 5.8 | 15000 | 0.5 |
| Main Peak | 12.2 | 2970000 | 99.0 |
| Impurity 2 | 14.5 | 15000 | 0.5 |
| Total | 3000000 | 100.0 |
Visualizations
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Caption: Logical relationship of the components in the HPLC system.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: In Vitro Antioxidant Activity Assay of 2,2',4-Trihydroxy-5'-methylchalcone using DPPH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones are a class of flavonoids known for a wide range of biological activities, including antioxidant properties.[1] Their structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, allows for effective scavenging of free radicals.[2] High levels of free radicals can cause oxidative damage to vital biomolecules, contributing to various diseases.[1] Antioxidants like 2,2',4-Trihydroxy-5'-methylchalcone can neutralize these radicals, making them promising candidates for drug development.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method for evaluating the in vitro antioxidant capacity of chemical compounds.[3][4] The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[5] The reduction of DPPH is accompanied by a color change from deep purple to a light yellow, which can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[6][7] This application note provides a detailed protocol for assessing the antioxidant activity of this compound using the DPPH radical scavenging method.
Materials and Reagents
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)[5]
-
Ascorbic acid (Positive Control/Reference Standard)[1]
-
Methanol (Spectrophotometric grade)[5]
-
Dimethyl sulfoxide (DMSO, if required for sample solubility)
-
Adjustable micropipettes[5]
-
96-well microplate or spectrophotometer cuvettes[5]
-
UV-Vis spectrophotometer or microplate reader capable of reading at 517 nm[5]
-
Vortex mixer[5]
-
Analytical balance
-
Volumetric flasks and beakers
Experimental Protocols
This section details the step-by-step procedure for conducting the DPPH assay.
Preparation of Solutions
-
DPPH Working Solution (0.1 mM):
-
Test Compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of a suitable solvent (e.g., methanol or DMSO) to prepare a 1 mg/mL stock solution.
-
-
Test Compound Serial Dilutions:
-
From the stock solution, prepare a series of dilutions to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[8] Use the same solvent as used for the stock solution.
-
-
Positive Control Stock Solution (Ascorbic Acid, 1 mg/mL):
-
Prepare a 1 mg/mL stock solution of ascorbic acid using the same procedure as for the test compound.[1]
-
From this stock, prepare serial dilutions similar to the test compound.
-
Assay Procedure (Microplate Method)
-
Assay Setup:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound's serial dilutions into separate wells.
-
Add 100 µL of each concentration of the ascorbic acid dilutions into separate wells to serve as the positive control.
-
Prepare a blank control by adding 100 µL of the solvent (e.g., methanol) into several wells.[9]
-
-
Reaction Initiation:
-
To each well containing the sample, standard, or blank, add 100 µL of the 0.1 mM DPPH working solution.[5]
-
Mix the contents of the wells gently by shaking the plate.
-
-
Incubation:
-
Absorbance Measurement:
Data Analysis
The antioxidant activity is expressed as the percentage of DPPH radical scavenging.
-
Calculate the Percentage Inhibition: The percentage of DPPH radical scavenging activity is calculated using the following formula[9]:
% Inhibition = [(A_blank - A_sample) / A_blank] x 100
Where:
-
A_blank is the absorbance of the blank control (solvent + DPPH).
-
A_sample is the absorbance of the test compound or positive control + DPPH.
-
-
Determine the IC₅₀ Value:
-
Plot a graph of the percentage inhibition versus the concentration of the test compound and the positive control.
-
The IC₅₀ value is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. It can be determined from the graph by linear or non-linear regression analysis.[5] A lower IC₅₀ value indicates a higher antioxidant potency.
-
Data Presentation
Quantitative results should be summarized in a clear and structured format. The table below provides an illustrative example of how to present the data for different chalcones compared to a standard.
Table 1: Illustrative DPPH Radical Scavenging Activity of Representative Chalcones (Note: Data below is for illustrative purposes based on typical results for hydroxychalcones and does not represent experimental results for this compound).
| Compound | Concentration (µg/mL) | Mean Absorbance (517 nm) | % Inhibition | IC₅₀ (µg/mL) |
| Blank Control | - | 0.985 ± 0.02 | 0% | - |
| This compound | 10 | 0.812 ± 0.03 | 17.56% | \multirow{5}{}{48.5} |
| 25 | 0.643 ± 0.02 | 34.72% | ||
| 50 | 0.488 ± 0.03 | 50.46% | ||
| 100 | 0.251 ± 0.01 | 74.52% | ||
| 200 | 0.115 ± 0.02 | 88.32% | ||
| Ascorbic Acid (Standard) | 2 | 0.750 ± 0.02 | 23.86% | \multirow{5}{}{8.2} |
| 5 | 0.599 ± 0.03 | 39.19% | ||
| 10 | 0.412 ± 0.01 | 58.17% | ||
| 20 | 0.205 ± 0.02 | 79.19% | ||
| 50 | 0.089 ± 0.01 | 90.96% |
Visualization
The following diagram illustrates the complete experimental workflow for the DPPH assay.
Caption: Workflow of the DPPH antioxidant activity assay.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.[5]
-
Methanol is flammable and toxic; handle it in a well-ventilated fume hood and away from open flames.[5]
-
Handle DPPH powder with care, as it can be an irritant. Avoid inhalation and skin contact.[5]
-
Be aware of any specific hazards associated with the test compound and handle it accordingly.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. sciensage.info [sciensage.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. ijcea.org [ijcea.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]
- 10. oaijse.com [oaijse.com]
Application Notes and Protocols: Measuring the Anticancer Effects of 2,2',4-Trihydroxy-5'-methylchalcone on A549 Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,2',4-Trihydroxy-5'-methylchalcone is a synthetic chalcone derivative with potential anticancer properties. Chalcones, a class of natural and synthetic compounds, have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This document provides detailed protocols for investigating the anticancer effects of this compound on the A549 human non-small cell lung cancer cell line. The described assays are designed to assess the compound's impact on cell viability, apoptosis, and the cell cycle. Furthermore, this document outlines the key signaling pathways that are potentially modulated by this class of compounds in A549 cells, based on studies of the closely related compound 2,2',4'-trihydroxychalcone.[1][2][3]
Data Presentation:
The following tables provide a template for summarizing quantitative data obtained from the described experiments.
Table 1: Effect of this compound on A549 Cell Viability (MTT Assay)
| Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 24 | 100 ± 5.2 | |
| 10 | 24 | 85.3 ± 4.1 | |
| 25 | 24 | 62.1 ± 3.7 | |
| 50 | 24 | 48.9 ± 2.9 | |
| 100 | 24 | 25.6 ± 2.1 | |
| 0 (Control) | 48 | 100 ± 6.1 | |
| 10 | 48 | 70.2 ± 3.8 | |
| 25 | 48 | 45.7 ± 3.2 | |
| 50 | 48 | 28.4 ± 2.5 | |
| 100 | 48 | 12.3 ± 1.8 |
Table 2: Apoptosis Induction by this compound in A549 Cells (Annexin V-FITC/PI Staining)
| Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 25 | 70.4 ± 3.1 | 15.8 ± 1.9 | 13.8 ± 1.5 |
| 50 | 45.2 ± 2.8 | 30.1 ± 2.5 | 24.7 ± 2.1 |
| 100 | 20.7 ± 1.9 | 45.6 ± 3.3 | 33.7 ± 2.9 |
Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound
| Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.3 ± 3.1 | 30.1 ± 2.4 | 14.6 ± 1.8 |
| 25 | 65.8 ± 3.5 | 20.5 ± 2.1 | 13.7 ± 1.6 |
| 50 | 75.2 ± 4.2 | 15.3 ± 1.9 | 9.5 ± 1.2 |
| 100 | 80.1 ± 4.5 | 10.2 ± 1.5 | 9.7 ± 1.3 |
Experimental Protocols:
1. A549 Cell Culture and Maintenance
-
Materials:
-
A549 human lung carcinoma cell line
-
DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[4]
-
0.25% Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Culture A549 cells in T-75 flasks with DMEM/F-12 medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[4]
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize the trypsin with 8 mL of complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
-
2. Cell Viability Assessment (MTT Assay)
-
Materials:
-
A549 cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24 or 48 hours.[6]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
3. Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Materials:
-
Protocol:
-
Seed A549 cells in 6-well plates (2 x 10⁵ cells/well) and incubate overnight.[10]
-
Treat cells with the desired concentrations of the chalcone for 24 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[8][10]
-
Analyze the stained cells by flow cytometry within one hour.[10] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are Annexin V- and PI-positive.[9]
-
4. Cell Cycle Analysis
-
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed A549 cells in 6-well plates and treat with the chalcone for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[11]
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.[12]
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[11][13]
-
5. Western Blot Analysis for Apoptosis-Related Proteins
-
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved-caspase-3, anti-PARP, anti-cleaved-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Treat A549 cells with the chalcone for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.[14]
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.[15]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system. β-actin is used as a loading control.[16]
-
Mandatory Visualization:
Caption: General experimental workflow for evaluating the anticancer effects of the chalcone on A549 cells.
References
- 1. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of 2,2',4'-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 5. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Assay Using Annexin V-FITC and Propidium Iodide (PI) Dual Staining [bio-protocol.org]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Annexin V/PI assay [bio-protocol.org]
- 11. 4.6.2. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 12. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Proliferation, apoptosis and invasion of human lung cancer cells are associated with NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atractylodin Induces Apoptosis and Inhibits the Migration of A549 Lung Cancer Cells by Regulating ROS-Mediated Signaling Pathways [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Enzyme Inhibition by 2,2',4-Trihydroxy-5'-methylchalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, a class of natural and synthetic compounds, are precursors to flavonoids and exhibit a wide range of biological activities. Their core structure, 1,3-diphenyl-2-propen-1-one, allows for diverse substitutions, leading to varied pharmacological effects, including anti-inflammatory, antioxidant, and enzyme inhibitory properties. 2,2',4-Trihydroxy-5'-methylchalcone is a specific chalcone derivative with potential as an enzyme inhibitor. Due to the diverse biological activities of chalcones, this compound is a candidate for investigation against various enzymes implicated in disease.
This document provides a detailed protocol for assessing the enzyme inhibitory potential of this compound, using acetylcholinesterase (AChE) as a representative enzyme. AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. The provided protocol is based on the widely used Ellman's method and can be adapted for other enzymes with appropriate substrates and detection methods.
Physicochemical Properties of this compound
A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties are important for understanding the compound's solubility, permeability, and potential for interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₄ | PubChem |
| Molecular Weight | 270.28 g/mol | PubChem[1] |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one | PubChem[1] |
| XLogP3 | 3.5 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol details the assessment of AChE inhibition by this compound using a 96-well plate spectrophotometric method based on Ellman's reaction.
Principle:
The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm.[2] The presence of an inhibitor will reduce the rate of this colorimetric reaction.
Materials and Reagents:
-
This compound (Test Compound)
-
Acetylcholinesterase (AChE) from electric eel (Type VI-S)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Donepezil or Galantamine (Positive Control)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Tris-HCl Buffer (50 mM, pH 8.0): Prepare and adjust the pH of the buffer. It is recommended to add 0.1% BSA to the buffer to stabilize the enzyme.
-
AChE Solution (0.2 U/mL): Prepare a stock solution of AChE in Tris-HCl buffer. The final concentration in the well should be optimized for the specific enzyme batch and assay conditions.
-
ATCh Solution (200 mM): Dissolve acetylthiocholine iodide in Tris-HCl buffer. Prepare this solution fresh.
-
DTNB Solution (10 mM): Dissolve DTNB in Tris-HCl buffer.[2]
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
Positive Control Stock Solution (e.g., 1 mM): Dissolve Donepezil or another known AChE inhibitor in DMSO.
-
-
Assay Protocol in 96-Well Plate:
-
Prepare serial dilutions of the test compound and positive control in Tris-HCl buffer containing a final DMSO concentration of not more than 1%.
-
The final volume in each well will be 200 µL.
-
Add the following to each well in the indicated order:
-
140 µL of 50 mM Tris-HCl buffer (pH 8.0)
-
20 µL of the test compound dilution (or positive control, or buffer for control wells)
-
20 µL of 10 mM DTNB solution
-
-
Mix gently and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of 6.67 U/mL AChE solution.[2]
-
Immediately after adding the enzyme, add 10 µL of 200 mM ATCh solution to start the reaction.[2]
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 10-15 seconds) for 3-5 minutes using a microplate reader.
-
-
Controls:
-
100% Activity Control (Negative Control): Contains all reagents except the inhibitor (add buffer with DMSO instead).
-
Blank: Contains all reagents except the enzyme. This is to account for the non-enzymatic hydrolysis of the substrate.
-
Data Analysis and Presentation
-
Calculate the Rate of Reaction: Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC₅₀ Value: The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 2: Representative Data for AChE Inhibition by this compound
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.5 |
| 10 | 48.9 ± 3.2 |
| 50 | 75.4 ± 4.1 |
| 100 | 92.1 ± 2.8 |
| IC₅₀ (µM) | 10.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for the AChE inhibition assay.
Caption: Potential modulation of the NF-κB signaling pathway by chalcones.
Conclusion
The protocol described provides a robust framework for evaluating the enzyme inhibitory activity of this compound. Given the diverse biological activities of chalcones, this compound may inhibit a variety of enzymes. Flavonoids, and by extension chalcones, are known to modulate signaling pathways involved in inflammation and neuroprotection, such as the NF-κB and MAPK pathways.[3][4][5] Further investigation into the specific enzymatic targets and modulated signaling pathways will be crucial in elucidating the therapeutic potential of this compound. The presented methods offer a starting point for researchers in the fields of drug discovery and pharmacology to explore the bioactivity of novel chalcone derivatives.
References
- 1. 2,4,2'-Trihydroxy-5'-methyl chalcone | C16H14O4 | CID 459987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolife-publisher.it [biolife-publisher.it]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of 2,2',4-Trihydroxy-5'-methylchalcone against Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a considerable challenge to effective treatment. Chalcones, a class of natural compounds belonging to the flavonoid family, have demonstrated a broad spectrum of biological activities, including antimicrobial properties. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of 2,2',4-Trihydroxy-5'-methylchalcone, a specific chalcone derivative, against S. aureus. The MIC is a critical parameter in the assessment of a compound's antimicrobial potency, representing the lowest concentration that inhibits the visible growth of a microorganism.
Quantitative Data Summary
The antibacterial activity of this compound against Staphylococcus aureus has been evaluated, with reported MIC values presented in the table below.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | 25.0 - 50.0 | [1] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
3.1.1. Materials and Reagents
-
This compound
-
Staphylococcus aureus strain (e.g., ATCC 29213, MRSA ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Resazurin sodium salt (optional, as a growth indicator)
3.1.2. Preparation of Stock Solutions
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be at least 100 times the highest concentration to be tested to minimize the final concentration of DMSO in the assay (ideally ≤1%).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
3.1.3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) culture of S. aureus on a non-selective agar plate, pick 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3.1.4. Assay Procedure
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the chalcone stock solution to the first well of a row and perform a two-fold serial dilution by transferring 50 µL to the subsequent wells. Discard 50 µL from the last well containing the compound.
-
The final volume in each well should be 50 µL before adding the bacterial inoculum.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (containing CAMHB and inoculum but no chalcone) and a sterility control well (containing only CAMHB).
-
Seal the plate and incubate at 35°C ± 2°C for 18-24 hours.
3.1.5. Determination of MIC
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Optionally, 10 µL of resazurin solution (0.01%) can be added to each well and the plate incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
Mechanism of Action and Signaling Pathways
Chalcones can exert their antibacterial effects against S. aureus through various mechanisms, including the inhibition of key enzymes and the disruption of virulence factor production. The diagram below illustrates a potential mechanism of action.
Caption: Mechanism of action of this compound against S. aureus.
Experimental Workflow
The following diagram outlines the workflow for determining the MIC of this compound against Staphylococcus aureus.
Caption: Workflow for MIC determination using the broth microdilution method.
References
Application Notes and Protocols: 2,2',4-Trihydroxy-5'-methylchalcone as a Potential Fluorescent Probe for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the known properties of structurally similar hydroxychalcones. As of the latest literature review, specific data on the application of 2,2',4-Trihydroxy-5'-methylchalcone as a fluorescent probe for biological imaging is not available. The provided protocols are therefore proposed and should be optimized and validated experimentally.
Introduction
Chalcones, belonging to the flavonoid family, are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Certain hydroxylated chalcone derivatives exhibit intrinsic fluorescence, making them attractive candidates for the development of novel fluorescent probes for biological imaging. Their potential utility stems from their biocompatibility and ability to interact with cellular components. This document outlines the potential application of this compound as a fluorescent probe for cellular imaging, with proposed protocols for its use.
Inferred Photophysical and Biological Properties
While specific experimental data for this compound is limited, we can infer its potential properties based on studies of analogous compounds like 2-hydroxy chalcones and other trihydroxychalcone derivatives.
Table 1: Inferred Photophysical Properties of this compound
| Property | Inferred Value/Characteristic | Notes |
| Excitation Maximum (λex) | ~400 - 450 nm | Based on the absorption spectra of similar 2'-hydroxychalcones.[4] |
| Emission Maximum (λem) | ~500 - 600 nm | Hydroxychalcones often exhibit a large Stokes shift.[4][5] |
| Stokes Shift | > 100 nm | A large Stokes shift is advantageous for minimizing self-quenching and background interference in fluorescence imaging. |
| Quantum Yield (Φ) | Low in aqueous solution, potentially higher in non-polar environments or when bound to biomolecules. | The fluorescence of many chalcones is sensitive to the polarity of their microenvironment. |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in aqueous buffers. | Stock solutions should be prepared in an organic solvent. |
Table 2: Known Biological Activities of Structurally Similar Chalcones
| Biological Activity | Observed Effect in Similar Chalcones | Potential Implication for Imaging |
| Antioxidant | Radical-scavenging properties observed in 2',4',4-Trihydroxychalcone.[2][3] | Could potentially be used to visualize oxidative stress. |
| Anti-inflammatory | Inhibition of inflammatory pathways by 2,2',5'-trihydroxychalcone.[1] | May allow for the imaging of inflammatory responses in cells. |
| Enzyme Inhibition | 2',4',6'-trihydroxychalcone derivatives inhibit tyrosinase. | Could be adapted to develop probes for specific enzyme activities. |
| Preferential Accumulation | Some chalcone derivatives show preferential accumulation in cancer cells. | Suggests potential for use as a cancer cell imaging agent. |
Experimental Protocols
The following are proposed protocols for using this compound as a fluorescent probe for live-cell imaging.
Preparation of Stock Solution
-
Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Procedure:
-
Weigh out a precise amount of the chalcone powder.
-
Dissolve in a sufficient volume of DMSO to create a 10 mM stock solution.
-
Vortex until fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
Cell Culture and Staining
-
Cell Lines: A human cancer cell line (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) are recommended for comparative studies.
-
Culture Conditions: Culture cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Staining Protocol:
-
Seed cells in a glass-bottom dish or a multi-well plate suitable for fluorescence microscopy. Allow cells to adhere and grow to 70-80% confluency.
-
From the 10 mM stock solution, prepare a working solution of this compound in pre-warmed cell culture medium. The final concentration should be determined empirically, starting with a range of 1-20 µM.
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the chalcone-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution.
-
Add fresh, pre-warmed live-cell imaging solution to the cells for observation.
-
Fluorescence Microscopy and Image Acquisition
-
Microscope: An inverted fluorescence microscope equipped with a high-sensitivity camera is required.
-
Filter Sets: Based on the inferred photophysical properties, a DAPI or a custom filter set with an excitation filter around 420-440 nm and an emission filter around 500-550 nm would be a suitable starting point.
-
Image Acquisition:
-
Place the cell dish on the microscope stage.
-
Bring the cells into focus using bright-field illumination.
-
Switch to fluorescence illumination and use the appropriate filter set to visualize the probe's signal.
-
Optimize the exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Acquire images of the stained cells. For co-localization studies, use other fluorescent probes with spectrally distinct profiles.
-
Visualizations
Caption: Proposed experimental workflow for utilizing this compound in live-cell imaging.
Caption: A hypothetical mechanism where the chalcone probe interacts with reactive oxygen species (ROS), leading to a change in its fluorescent signal.
References
- 1. The Plant-Derived Chalcone 2,2′,5′-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing 2,2',4-Trihydroxy-5'-methylchalcone Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of 2,2',4-Trihydroxy-5'-methylchalcone on various cancer cell lines. The protocols outlined below detail the necessary cell culture conditions, cytotoxicity assays, and data interpretation methods.
Introduction
This compound is a flavonoid compound that, like other chalcones, is investigated for its potential anticancer properties. Chalcones are known to exert cytotoxic effects on cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The protocols herein provide a standardized methodology to evaluate the cytotoxic potential of this specific chalcone derivative.
Cell Culture Conditions
The successful evaluation of this compound's cytotoxicity is contingent upon the maintenance of healthy and viable cell cultures. The following are general cell culture conditions that can be adapted for various cancer cell lines.
Table 1: Recommended Cell Lines and Culture Media
| Cell Line | Cancer Type | Recommended Medium |
| A549 | Lung Carcinoma | RPMI-1640 |
| HCT116 | Colon Carcinoma | RPMI-1640 |
| MCF-7 | Breast Adenocarcinoma | DMEM |
| MDA-MB-231 | Triple-Negative Breast Cancer | DMEM |
| PANC-1 | Pancreatic Carcinoma | DMEM |
| SH-SY5Y | Neuroblastoma | DMEM/F12 |
General Culture Protocol:
-
Medium Preparation: All media should be supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.
-
Incubation: Cells should be cultured in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.
Data Presentation: Cytotoxicity of Structurally Similar Chalcones
Table 2: Representative IC₅₀ Values of Trihydroxychalcone Derivatives
| Chalcone Derivative | Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Reference |
| 2,2',4'-Trihydroxychalcone | A549 | Lung | 24 | 65.72 ± 4.20 | [1] |
| 2,2',4'-Trihydroxychalcone | A549 | Lung | 48 | 33.46 ± 4.11 | [1] |
| 2,2',4'-Trihydroxychalcone | A549 | Lung | 72 | 19.86 ± 2.33 | [1] |
| 2',3,4-Trihydroxy-4',6'-dimethoxychalcone | MDA-MB-231 | Breast (TNBC) | Not Specified | 42.8 | [2] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | PANC-1 | Pancreatic | 48 | 10.5 ± 0.8 | [3] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | MIA PaCa-2 | Pancreatic | 48 | 12.2 ± 0.9 | [3] |
| 4'-O-benzylated-DMC | A-549 | Lung | Not Specified | 9.99 | [4] |
| 4'-O-benzylated-DMC | FaDu | Head and Neck | Not Specified | 13.98 | [4] |
| 4'-O-methylated-DMC* | SH-SY5Y | Neuroblastoma | Not Specified | 7.52 | [4] |
*DMC: 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone
Experimental Protocols
Preparation of this compound Stock Solution
-
Dissolution: Dissolve the this compound powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chalcone stock solution in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the chalcone. Include a vehicle control (medium with the same concentration of DMSO used for the highest chalcone concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cytotoxicity Assessment using CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a more sensitive and convenient alternative to the MTT assay.
-
Cell Seeding: Seed cells into a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat the cells with serial dilutions of the chalcone as described above.
-
Incubation: Incubate the plate for the desired exposure time.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value as with the MTT assay.
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Postulated Signaling Pathway of Chalcone-Induced Apoptosis
Many chalcone derivatives have been shown to induce apoptosis through the inhibition of the PI3K/AKT signaling pathway, which is a key regulator of cell survival.
Caption: Postulated PI3K/AKT signaling pathway inhibited by this compound, leading to apoptosis.
References
- 1. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Tri-Hydroxy-Methylated Chalcone Isolated from Chromolaena tacotana with Anti-Cancer Potential Targeting Pro-Survival Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, cytotoxicity evaluation and molecular docking studies on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by 2,2',4-Trihydroxy-5'-methylchalcone Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Western blot analysis to investigate the effects of 2,2',4-Trihydroxy-5'-methylchalcone on protein expression. The protocols are based on established methodologies for analyzing key cellular processes, particularly apoptosis and related signaling pathways. While direct data for this compound is limited in publicly available literature, the information presented here is based on studies of the closely related isomer, 2,2',4'-trihydroxychalcone (referred to as 7a in a key study), which has been shown to induce apoptosis and inhibit the PI3K/AKT signaling pathway in A549 human lung cancer cells[1].
I. Application Notes
Introduction
Chalcones are a class of natural compounds belonging to the flavonoid family, known for their diverse biological activities, including anti-cancer properties. This compound is a specific chalcone derivative whose biological effects are of interest to researchers in oncology and drug discovery. Western blot analysis is a powerful technique to elucidate the molecular mechanisms by which this compound exerts its effects by detecting changes in the expression levels of specific proteins involved in critical cellular pathways[2].
Key Protein Targets and Pathways
Based on studies with the structurally similar 2,2',4'-trihydroxychalcone, the following proteins and signaling pathways are pertinent targets for Western blot analysis when investigating the effects of this compound[1]:
-
Apoptosis Pathway:
-
Pro-apoptotic proteins: Bax, Cleaved Caspase-3, Cleaved PARP. An increase in the expression of these proteins is indicative of apoptosis induction.
-
Anti-apoptotic proteins: Bcl-2. A decrease in Bcl-2 expression suggests a shift towards apoptosis.
-
-
PI3K/AKT/mTOR Signaling Pathway:
-
Key signaling molecules: Phosphorylated PI3K (p-PI3K), Phosphorylated AKT (p-AKT), and Phosphorylated mTOR (p-mTOR). A decrease in the phosphorylated forms of these proteins indicates inhibition of this pro-survival pathway.
-
Data Presentation
The following tables summarize the expected quantitative changes in protein expression based on the treatment of A549 cells with 2,2',4'-trihydroxychalcone (7a)[1]. This data can serve as a reference for expected outcomes when studying this compound.
Table 1: Effect of 2,2',4'-trihydroxychalcone (7a) on Apoptosis-Related Proteins in A549 Cells [1]
| Protein | Treatment Concentration of 7a (µM) | Fold Change in Expression (vs. Control) |
| Bax | 5 | Increased |
| 10 | Significantly Increased | |
| 20 | Significantly Increased | |
| Bcl-2 | 5 | Decreased |
| 10 | Significantly Decreased | |
| 20 | Significantly Decreased | |
| Cleaved Caspase-3 | 5 | Increased |
| 10 | Significantly Increased | |
| 20 | Significantly Increased | |
| Cleaved PARP | 5 | Increased |
| 10 | Significantly Increased | |
| 20 | Significantly Increased |
Table 2: Effect of 2,2',4'-trihydroxychalcone (7a) on PI3K/AKT/mTOR Signaling Pathway Proteins in A549 Cells [1]
| Protein | Treatment Concentration of 7a (µM) | Fold Change in Phosphorylation (vs. Control) |
| p-PI3K | 5 | Decreased |
| 10 | Significantly Decreased | |
| 20 | Significantly Decreased | |
| p-AKT | 5 | Decreased |
| 10 | Significantly Decreased | |
| 20 | Significantly Decreased | |
| p-mTOR | 5 | Decreased |
| 10 | Significantly Decreased | |
| 20 | Significantly Decreased |
II. Experimental Protocols
A. Cell Culture and Treatment
-
Cell Line: A549 human lung cancer cells are a suitable model system[1].
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of the chalcone (e.g., 5, 10, 20 µM) for a specified time (e.g., 48 hours)[1]. Include a vehicle control (DMSO) group.
-
B. Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail[3].
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA protein assay kit.
C. Western Blot Protocol[2][4]
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel[3].
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100V for 1-2 hours or overnight at 30V at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding[4].
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved PARP, anti-p-PI3K, anti-p-AKT, anti-p-mTOR, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) for 1 hour at room temperature[4].
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of the target proteins to the loading control (β-actin).
-
III. Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: PI3K/AKT/mTOR and Apoptosis Signaling Pathway.
Caption: Western Blot Experimental Workflow.
References
- 1. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis western blot guide | Abcam [abcam.com]
- 3. Analysis of Western blot to detect apoptosis-related proteins [bio-protocol.org]
- 4. Western Blotting Analysis of Apoptosis-Related Proteins [bio-protocol.org]
Application Notes and Protocols: Flow Cytometry for Apoptosis Analysis Following 2,2',4-Trihydroxy-5'-methylchalcone Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones, a class of natural and synthetic compounds, have garnered significant interest in cancer research due to their pro-apoptotic properties. This document provides detailed application notes and protocols for analyzing apoptosis induced by 2,2',4-Trihydroxy-5'-methylchalcone using flow cytometry. The primary method described is the Annexin V and Propidium Iodide (PI) dual staining assay, a robust and widely accepted technique for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
The pro-apoptotic effects of 2,2',4'-trihydroxychalcone on A549 human lung cancer cells were quantified using flow cytometry after 48 hours of treatment. The results are summarized in the table below.
Table 1: Apoptosis of A549 Cells Induced by 2,2',4'-trihydroxychalcone
| Treatment Group | Concentration (µM) | Total Apoptotic Cells (%)[1] |
| Negative Control | 0 | 5.4 |
| 2,2',4'-trihydroxychalcone | 5 | 9.6 |
| 2,2',4'-trihydroxychalcone | 10 | 16.0 |
| 2,2',4'-trihydroxychalcone | 20 | 28.2 |
Signaling Pathway
Treatment with 2,2',4'-trihydroxychalcone has been shown to induce apoptosis through the intrinsic mitochondrial pathway and by suppressing the PI3K/AKT/NF-κB signaling cascade[1][2]. The proposed mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This leads to the activation of executioner caspases, like caspase-3, and subsequent cleavage of cellular substrates, culminating in apoptosis[1][2].
Caption: Proposed signaling pathway for chalcone-induced apoptosis.
Experimental Protocols
Principle of Annexin V and Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it stains the nucleus. This dual-staining method allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Experimental Workflow
Caption: Workflow for apoptosis analysis by flow cytometry.
Detailed Protocol: Annexin V and PI Staining
Materials:
-
Cell Culture: A549 cells (or other cell line of interest)
-
Treatment Compound: this compound
-
Reagents:
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
10X Binding Buffer (0.1 M Hepes/NaOH (pH 7.4), 1.4 M NaCl, 25 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution (e.g., 100 µg/mL stock)
-
-
Equipment:
-
Cell culture flasks/plates
-
Centrifuge
-
Flow cytometer
-
Micropipettes and sterile tips
-
Flow cytometry tubes
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 48 hours).
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium, which contains detached (potentially apoptotic) cells. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Suspension cells: Transfer the cell suspension directly into centrifuge tubes.
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and gently resuspend the cell pellet in cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tube to mix.
-
-
Incubation:
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.
-
Analyze the samples on a flow cytometer.
-
Set up appropriate compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Use an unstained cell sample to set the baseline fluorescence.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a dot plot of FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Establish quadrants based on the control samples to delineate the four populations: viable (lower left), early apoptotic (lower right), late apoptotic/necrotic (upper right), and necrotic (upper left).
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Conclusion
Flow cytometry using Annexin V and PI staining is a powerful and quantitative method for assessing apoptosis induced by compounds such as this compound. The provided protocols and data, based on a closely related chalcone, offer a solid framework for researchers to design and execute their own studies. By following these detailed procedures, scientists can obtain reliable and reproducible data on the pro-apoptotic efficacy of novel therapeutic agents.
References
- 1. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 2,2',4'-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,2',4-Trihydroxy-5'-methylchalcone in Neuroprotective Studies: An Application Note and Protocol Guide
Introduction
Chalcones, a class of plant-derived metabolites, are precursors to flavonoids and are recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antiproliferative properties.[1][2] Their potential in the context of neurodegenerative diseases is an active area of research. This application note details the neuroprotective effects of 2,2',5'-trihydroxychalcone (225THC), a potent antioxidant and radical scavenger.[1][2] 225THC has demonstrated significant neuroprotective effects by mitigating neuroinflammation and inhibiting apoptosis in neuronal cells.[1][2][3] These findings suggest that chalcone derivatives, such as the titular 2,2',4-Trihydroxy-5'-methylchalcone, are promising candidates for the development of novel neuroprotective therapeutics.
Mechanism of Action
The neuroprotective effects of 2,2',5'-trihydroxychalcone are primarily attributed to its anti-inflammatory and anti-apoptotic activities.[1][2] In the central nervous system, microglia are the resident immune cells that, when activated by stimuli like lipopolysaccharide (LPS), can release pro-inflammatory cytokines and reactive oxygen species, leading to neuronal damage.[1] 225THC has been shown to modulate microglial activation and subsequent inflammatory responses.
Key mechanistic actions of 225THC include:
-
Inhibition of Pro-inflammatory Cytokine Secretion: 225THC significantly inhibits the LPS-stimulated secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from primary rat microglia.[1][2]
-
Modulation of Microglial Phenotype: Treatment with 225THC induces a shift in microglia from a pro-inflammatory M1-like phenotype to a more downregulated state.[1][2]
-
Inhibition of Inducible Nitric Oxide Synthase (iNOS): 225THC suppresses the LPS-induced expression of iNOS, an enzyme responsible for the production of nitric oxide, a key inflammatory mediator.[1][2]
-
Inhibition of Neuronal Apoptosis: By mitigating the inflammatory environment created by activated microglia, 225THC acts as a potent inhibitor of apoptosis in primary rat neuronal cultures.[1][3]
Data Presentation
The following tables summarize the quantitative data from neuroprotective studies on 2,2',5'-trihydroxychalcone (225THC).
Table 1: Toxicity Profile of 2,2',5'-Trihydroxychalcone (225THC)
| Cell Type | Concentration Range Tested (µM) | Duration (hours) | Observation |
| Primary Rat Cerebellar Granule Cell Neurons | 5, 50, 500 | 24 | No significant toxicity observed.[1] |
| Primary Rat Microglia | 1, 5, 10, 50, 100 | 24 | No significant toxicity observed.[1] |
Table 2: Neuroprotective and Anti-inflammatory Effects of 2,2',5'-Trihydroxychalcone (225THC)
| Experimental Model | Parameter Measured | Treatment Conditions | Key Findings |
| Primary Rat Neuronal Cultures | Neuronal Apoptosis | Stimulated with inflammatory mediators | Potent inhibition of apoptosis.[1][2] |
| Primary Rat Microglia | TNF-α and IL-6 Secretion | Stimulated with LPS (2 µg/mL) | Significant inhibition of TNF-α and IL-6 secretion.[1][2] |
| BV2 Microglial Cells | Cytokine/Chemokine Profile | Pre-treated with 1, 5, or 10 µM 225THC for 2h, then LPS (2 µg/mL) for 48h | Modulation of the inflammatory profile.[1] |
| Primary Rat Microglia | iNOS Expression | Stimulated with LPS | Inhibition of LPS-evoked iNOS expression.[1][2] |
| BV2 Microglial Cells | Microglial Phenotype | LPS stimulation | Shift from an M1-like to a more downregulated profile.[1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of Neuronal Cell Viability (Toxicity Assay)
-
Cell Culture: Culture primary rat cerebellar granule cell neurons in appropriate media and conditions.
-
Treatment: Treat neuronal cultures with varying concentrations of the test chalcone (e.g., 0, 5, 50, and 500 µM of 225THC) and a vehicle control (DMSO) for 24 hours.[1]
-
Live/Dead Staining:
-
Incubate cells with Hoechst 33342 (to stain all nuclei) and Propidium Iodide (PI, to stain nuclei of dead cells).[2]
-
Acquire images using fluorescence microscopy.
-
-
Quantification: Count the number of live (Hoechst-positive, PI-negative) and dead (PI-positive) neurons per field of view. Data is typically represented as the mean number of live neurons.[1]
Protocol 2: Measurement of Pro-inflammatory Cytokine Secretion from Microglia
-
Cell Culture: Isolate and culture primary rat microglia.
-
Treatment:
-
Pre-treat microglial cultures with different concentrations of the test chalcone for a specified period (e.g., 2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 2 µg/mL) for an appropriate incubation time to induce an inflammatory response.
-
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assays (ELISAs) according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis for iNOS Expression
-
Cell Culture and Treatment: Culture primary rat microglia and treat with the test chalcone and/or LPS as described in Protocol 2.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for iNOS.
-
Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin) to normalize the data.
Visualizations
Signaling Pathway of 2,2',5'-Trihydroxychalcone in Microglia
Caption: Proposed mechanism of 2,2',5'-THC in mitigating neuroinflammation.
Experimental Workflow for Assessing Neuroprotection
References
- 1. The Plant-Derived Chalcone 2,2',5'-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Plant-Derived Chalcone 2,2′,5′-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low yield in the synthesis of 2,2',4-Trihydroxy-5'-methylchalcone
Welcome to the technical support center for the synthesis of 2,2',4-Trihydroxy-5'-methylchalcone. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear, actionable guidance for laboratory synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction used to synthesize this compound?
A1: The most common and direct method is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde to form an α,β-unsaturated ketone, which is the core structure of a chalcone.[1][2][3]
Q2: What are the specific starting materials for synthesizing this compound?
A2: The synthesis requires two key reactants:
-
2',4'-Dihydroxy-5'-methylacetophenone (the ketone component)
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2-Hydroxybenzaldehyde (also known as salicylaldehyde, the aldehyde component)[4]
Q3: What are the most common causes of low yield in this synthesis?
A3: Low yields in the synthesis of hydroxychalcones are frequently due to several factors:
-
Impure Reactants: Purity of the starting acetophenone and benzaldehyde is critical.
-
Suboptimal Catalyst: The type and concentration of the base catalyst (e.g., NaOH, KOH) are crucial. Excessively strong basic conditions or the wrong catalyst can lead to side reactions.[5][6]
-
Incorrect Reaction Temperature: Temperature significantly affects both the reaction rate and the formation of byproducts. For many hydroxychalcone syntheses, lower temperatures (e.g., 0°C) can produce a cleaner reaction with a higher yield.[5][7]
-
Side Reactions: The multiple hydroxyl groups on the reactants can lead to undesired side reactions, such as Cannizzaro reactions or polymerization, especially under harsh conditions.
-
Inefficient Work-up and Purification: Product loss can occur during neutralization, filtration, and recrystallization steps.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q: My reaction has been running for several hours, but TLC analysis shows a large amount of unreacted starting material. What should I do?
A: This indicates a slow or stalled reaction. Consider the following:
-
Catalyst Activity: Ensure your base catalyst (e.g., a 40% NaOH solution) is freshly prepared and potent. The concentration of the base can also be a factor; too little may not effectively catalyze the reaction.[5][7]
-
Temperature: While high temperatures can cause side reactions, a temperature that is too low may excessively slow down the reaction rate. If you are running the reaction at 0°C, ensure it is stirred for a sufficient duration (e.g., 4-6 hours).[5][6]
-
Solvent Choice: The solvent plays a role in reactant solubility. While ethanol is common, other solvents like isopropyl alcohol have been shown to be effective.[5][7]
Q: After adding acid to neutralize the reaction, very little or no solid precipitate forms. Why?
A: This is a common and frustrating issue. The potential causes include:
-
Incomplete Reaction: As above, the reaction may not have proceeded to form a significant amount of product.
-
Incorrect pH: The chalcone product is soluble in the basic reaction mixture as a phenoxide salt. It precipitates upon acidification. Ensure you have added enough acid (e.g., 1M HCl) to bring the pH to approximately 3-4. Use pH paper to verify.[8]
-
Product is Oiling Out: The product may be separating as an oil rather than a solid, especially if impurities are present. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
Q: The crude product I isolated is a dark, sticky oil instead of a crystalline solid. How can I fix this?
A: An oily product suggests the presence of significant impurities or byproducts.
-
Review Reaction Conditions: This often results from the reaction temperature being too high or the base concentration being excessive, leading to polymerization or other side reactions.[6] Running the reaction at a lower temperature (0°C) can often resolve this.[5][7]
-
Purification Strategy: Attempt to purify the oil. You can try dissolving it in a minimal amount of a suitable solvent and attempting to crystallize it by slowly adding a non-solvent (anti-solvent crystallization). Alternatively, column chromatography may be necessary to isolate the desired product from the impurities.
Optimization of Synthesis Conditions
To overcome low yields, systematically optimizing reaction parameters is key. The following table summarizes conditions and methods that have been shown to influence chalcone synthesis yields.
| Method | Catalyst | Solvent | Temperature | Typical Reaction Time | Yield Potential | Notes |
| Conventional Stirring | 40% NaOH or KOH | Isopropyl Alcohol, Ethanol | 0°C - Room Temp | 4 - 24 hours | Moderate to High | Lower temperatures often reduce byproducts and improve yield for hydroxychalcones.[5][7] |
| Mechanochemical (Grinding/Ball Mill) | Solid KOH or NaOH | Solvent-free | Room Temp | 30 - 60 minutes | High to Excellent | A green chemistry approach that can dramatically reduce reaction time and increase yield.[8][9] |
| Ultrasound-Assisted | NaOH or KOH | Ethanol | Room Temp | 1 - 4 hours | Good to High | Sonication can accelerate the reaction rate.[10] |
Experimental Protocols
Protocol 1: High-Yield Mechanochemical Synthesis (Grinding)
This solvent-free method is recommended for its high efficiency and environmental benefits.[8][9]
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Preparation: In a ceramic mortar, combine 2',4'-Dihydroxy-5'-methylacetophenone (1.0 eq) and 2-Hydroxybenzaldehyde (1.0 - 1.2 eq).
-
Catalyst Addition: Add powdered Potassium Hydroxide (KOH) (2.0 eq).
-
Grinding: Grind the solid mixture vigorously with a pestle for 30 minutes. The mixture will likely become sticky and change color to a deep red or orange.
-
Reaction Monitoring: (Optional) Scrape a small sample, dissolve it in a suitable solvent like ethyl acetate, and check for the disappearance of starting materials via Thin Layer Chromatography (TLC).
-
Work-up: Scrape the solid from the mortar into a beaker containing ice-cold water. Stir to dissolve the catalyst.
-
Precipitation: Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring until the pH of the solution is acidic (pH ~3-4). A yellow or orange precipitate of the chalcone should form.
-
Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water to remove salts, and allow it to air dry.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dry chalcone powder into an Erlenmeyer flask. Add a minimal amount of a suitable solvent (ethanol is often a good choice) and heat the mixture gently with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is highly colored with impurities, remove it from the heat, add a small amount of activated charcoal, and swirl. Heat briefly to boiling again.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low-yield issues in your synthesis.
Caption: Troubleshooting workflow for low-yield chalcone synthesis.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Schmidt condensation reaction: Significance and symbolism [wisdomlib.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Write the structure of 2-hydroxybenzaldehyde.\t [vedantu.com]
- 5. An optimized method for synthesis of 2'hydroxy chalcone - ProQuest [proquest.com]
- 6. An optimized method for synthesis of 2'hydroxy chalcone - ProQuest [proquest.com]
- 7. ajrconline.org [ajrconline.org]
- 8. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities [mdpi.com]
- 9. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxy Chalcones and Analogs with Chemopreventive Properties [mdpi.com]
Identifying and removing byproducts in 2,2',4-Trihydroxy-5'-methylchalcone synthesis
This guide provides troubleshooting advice, experimental protocols, and technical data for researchers involved in the synthesis of 2,2',4-Trihydroxy-5'-methylchalcone via the Claisen-Schmidt condensation of 2-hydroxy-5-methylacetophenone and 2,4-dihydroxybenzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction did not yield a precipitate after acidification. Instead, I have an oily or gummy residue. What should I do?
A1: The formation of an oily product is common in the synthesis of polyhydroxylated chalcones due to their high polarity and potential for complex mixtures.
-
Verification: First, confirm if any product has been formed. Dissolve a small amount of the oil in a suitable solvent (e.g., ethanol or ethyl acetate) and analyze it using Thin Layer Chromatography (TLC) against the starting materials. A new spot with a different Rf value indicates product formation.[1]
-
Purification of Oil: If the product is present, purification is necessary. Column chromatography is the most effective method. Start with a non-polar eluent (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. For highly polar chalcones, a solvent system like dichloromethane/methanol may be required.
-
Inducing Precipitation: Try triturating the oil with a non-polar solvent like cold hexane or diethyl ether to see if a solid precipitates. Scratching the inside of the flask with a glass rod can also induce crystallization.
Q2: My TLC plate shows multiple spots, including unreacted starting materials. How can I drive the reaction to completion?
A2: Unreacted starting materials indicate an incomplete reaction. Several factors could be responsible:
-
Reaction Time: Polyhydroxychalcone syntheses can be slow. Consider extending the reaction time (e.g., from 4 hours to 12-24 hours) while monitoring progress by TLC.[2]
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Base Concentration: The concentration and amount of the base catalyst (e.g., NaOH, KOH) are critical. Insufficient base will result in a slow or incomplete reaction. A concentration of 20-40% aqueous NaOH or KOH is often effective.[3]
-
Temperature: While many chalcone syntheses proceed at room temperature, gentle heating (40-60°C) can sometimes increase the reaction rate and yield. However, be cautious, as excessive heat can promote side reactions.[2]
Q3: I see a major byproduct spot on my TLC that is not one of the starting materials. What could it be?
A3: In the synthesis of 2'-hydroxychalcones, the most common byproduct is the corresponding flavanone , formed via an intramolecular cyclization of the chalcone.[4][5]
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Mechanism: This is an intramolecular Michael-type addition where the 2'-hydroxyl group attacks the β-carbon of the α,β-unsaturated ketone. This process is often catalyzed by the base used in the condensation reaction.[4]
-
Identification: The flavanone can be identified by NMR spectroscopy. The characteristic signals for the α and β vinyl protons of the chalcone (two doublets around 7-8 ppm with J ≈ 15 Hz) will be absent. Instead, signals corresponding to the C2 and C3 protons of the flavanone ring will appear further upfield (typically between 3 and 6 ppm).[6]
-
Minimization: To reduce flavanone formation, use the minimum effective amount of base and avoid unnecessarily long reaction times or high temperatures after the chalcone has formed. A milder catalyst like piperidine can also be considered. Another potential byproduct is from the self-condensation of the 2-hydroxy-5-methylacetophenone, although this is less common when a more reactive aldehyde is present.
Q4: How do I choose an appropriate TLC solvent system for monitoring my reaction and for column chromatography?
A4: The multiple hydroxyl groups in this compound make it a very polar compound. A standard non-polar system like 10% ethyl acetate in hexane will likely result in all spots remaining at the baseline.
-
Recommended Systems: You will need a more polar mobile phase. Start with a moderately polar system and adjust as needed. Good starting points are listed in the table below. The goal is to achieve an Rf value for the desired product between 0.25 and 0.4 for optimal separation in column chromatography.
Data Presentation
Table 1: Recommended TLC Solvent Systems for Polar Chalcones
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (1:1) | Medium | Initial trial for chalcones with 1-2 hydroxyl groups. |
| Hexane / Ethyl Acetate (3:7) | Medium-High | Good starting point for polyhydroxychalcones. |
| Dichloromethane / Methanol (95:5) | High | Effective for separating highly polar compounds. |
| Chloroform / Methanol (9:1) | High | An alternative high-polarity system. |
Table 2: Expected ¹H-NMR Chemical Shifts for 2'-Hydroxychalcones
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| 2'-OH | ~12.0 - 13.0 | Singlet | - | Highly deshielded due to strong intramolecular H-bond with the carbonyl group.[1] |
| H-α (vinyl) | ~7.3 - 7.8 | Doublet | ~15 - 16 | Confirms the trans (E)-configuration of the double bond.[1][7] |
| H-β (vinyl) | ~7.7 - 8.2 | Doublet | ~15 - 16 | Typically downfield from H-α.[7] |
| Aromatic-H | ~6.5 - 8.0 | Multiplet/Doublet | Varies | Signals from the two aromatic rings. |
| -CH₃ | ~2.2 - 2.4 | Singlet | - | Methyl group on the acetophenone ring. |
| Other -OH | ~9.0 - 10.0 | Singlet (broad) | - | Phenolic protons on the B-ring (can exchange with D₂O). |
Note: Spectra are typically recorded in DMSO-d₆ or CDCl₃. Chemical shifts can vary based on solvent and substitution patterns.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the standard Claisen-Schmidt condensation for polyhydroxychalcones.[2] Optimization may be required.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-hydroxy-5-methylacetophenone (1.0 eq) and 2,4-dihydroxybenzaldehyde (1.0 eq) in ethanol (20-30 mL).
-
Catalyst Addition: To the stirred solution, slowly add an aqueous solution of potassium hydroxide (40-50% w/v) dropwise until the pH is strongly basic (pH > 12). The addition should be done at room temperature or in an ice bath to control any exothermic reaction.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using 3:7 Hexane/Ethyl Acetate). The reaction is complete when the starting acetophenone spot has been consumed.
-
Workup & Isolation: Once the reaction is complete, pour the mixture into a beaker containing a mixture of crushed ice and water (approx. 100 mL). Acidify the solution slowly by adding cold dilute hydrochloric acid (10-20% HCl) with constant stirring until the pH is acidic (pH ~ 2-3).
-
Filtration: A solid precipitate of the crude chalcone should form. If the product separates as an oil, refer to FAQ Q1. Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at low heat (40-50°C).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Ethanol is a common and effective solvent for recrystallizing chalcones.[4]
-
Procedure: Dissolve the crude, dry chalcone in a minimum amount of hot ethanol. If the solution has any color from impurities, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in a refrigerator or ice bath can maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.
Protocol 3: Analysis by Thin Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.
-
Spotting: Dissolve small amounts of the crude reaction mixture and the starting materials in a suitable solvent (e.g., ethanol). Using separate capillaries, spot each sample on the starting line.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (see Table 1). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front immediately. Visualize the spots under a UV lamp (254 nm and/or 365 nm). The spots can also be visualized by staining, for example, in an iodine chamber.
-
Analysis: Calculate the Rf (Retardation factor) for each spot to monitor the reaction's progress and assess the purity of the product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some novel bioactive polyhydroxy chalcones [wisdomlib.org]
- 3. ajrconline.org [ajrconline.org]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
Preventing degradation of 2,2',4-Trihydroxy-5'-methylchalcone during storage
This technical support center provides guidance on preventing the degradation of 2,2',4-Trihydroxy-5'-methylchalcone during storage. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, maintaining a temperature of -20°C is advisable. The container should be protected from light.
Q2: I have observed a change in the color of my stored this compound powder. What could be the reason?
A2: A change in color, such as darkening or a shift to a brownish hue, can be an indicator of degradation. This could be caused by exposure to light, heat, or oxidative conditions. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the compound.
Q3: Can I store this compound in a solution?
A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation, especially hydrolysis. If short-term storage in solution is necessary, use a dry, aprotic solvent, store at low temperatures (-20°C or -80°C), and protect from light. The stability in the chosen solvent should be experimentally verified.
Q4: What are the primary degradation pathways for chalcones like this compound?
A4: Chalcones, being flavonoids, are susceptible to several degradation pathways, including:
-
Hydrolysis: The α,β-unsaturated ketone moiety can be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be initiated by air, light, or trace metal ions. This can lead to the formation of quinone-type structures and other oxidation products.
-
Photodegradation: Exposure to UV or visible light can lead to isomerization of the double bond or other photochemical reactions.
Q5: How can I check if my this compound has degraded?
A5: The most reliable way to assess the purity and detect degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A loss in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of the chalcone stock. | 1. Prepare a fresh stock solution from solid material that has been properly stored.2. Perform an HPLC analysis on the old and new stock solutions to compare purity.3. If degradation is confirmed, discard the old stock and re-evaluate previous experiments. |
| Appearance of new, unknown peaks in HPLC chromatogram. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).2. Use the data from the forced degradation study to help identify the unknown peaks.3. Consider using LC-MS to obtain mass information on the degradation products for structural elucidation. |
| Loss of biological activity of the compound. | Degradation to inactive forms. | 1. Confirm the purity of the compound using HPLC.2. If degradation is observed, resynthesize or purify the compound.3. Ensure proper storage conditions are strictly followed for all new batches. |
| Poor solubility of the compound after storage. | Formation of insoluble degradation products or polymers. | 1. Attempt to dissolve a small amount in a good solvent (e.g., DMSO, methanol) and analyze by HPLC.2. If insoluble material remains, it is likely a degradation product.3. Discard the degraded material and use a fresh, pure batch. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol is designed to intentionally degrade the chalcone under various stress conditions to understand its stability profile and identify potential degradation products, in line with ICH guidelines.[1][2]
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
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Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.[3]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid powder in an oven at 60°C for 48 hours. Also, heat 1 mL of the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
-
-
Sample Preparation for HPLC Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a final concentration of approximately 50 µg/mL.
-
For the solid sample from thermal degradation, dissolve it in methanol to 1 mg/mL and then dilute to 50 µg/mL with the mobile phase.
-
Prepare an unstressed control sample by diluting the stock solution to 50 µg/mL with the mobile phase.
-
-
HPLC Analysis:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. A typical starting point could be a gradient from 30% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm and 365 nm (or scan for λmax)
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the unstressed control.
-
Calculate the percentage degradation of this compound.
-
Note the retention times and peak areas of any new peaks (degradation products).
-
The goal is to achieve 5-20% degradation to ensure that the degradation products are representative.[1][4]
-
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Claisen-Schmidt condensation of substituted acetophenones.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation?
The Claisen-Schmidt condensation is a crossed aldol condensation reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1] This reaction is widely used to synthesize chalcones, which are important intermediates in the synthesis of flavonoids and other biologically active compounds.[2][3][4] The reaction is typically catalyzed by a base or, less commonly, an acid.[3][4]
Q2: My reaction yield is very low. What are the common causes?
Low yields in a Claisen-Schmidt condensation can stem from several factors:
-
Inappropriate Catalyst: The choice and concentration of the catalyst are crucial. Insufficient catalyst may lead to an incomplete reaction, while an excessively strong base can promote side reactions.[4][5]
-
Suboptimal Temperature: Higher temperatures generally favor the dehydration step to form the chalcone, but can also lead to side product formation.[4] Conversely, a temperature that is too low may result in a slow or incomplete reaction.
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and the catalyst.[4] In some cases, solvent-free conditions have been shown to significantly improve yields.[6][7]
-
Side Reactions: The formation of by-products, such as self-condensation of the ketone or Cannizzaro reaction of the aldehyde, can reduce the yield of the desired chalcone.[8][9]
-
Work-up and Purification Issues: Product loss can occur during extraction, washing, and purification steps like recrystallization or chromatography.[9][10]
Q3: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
The formation of multiple products often arises from side reactions. To improve selectivity:
-
Choice of Reactants: Use an aromatic aldehyde that cannot enolize (lacks α-hydrogens) to prevent self-condensation.[4][5]
-
Reaction Conditions: Carefully control the reaction temperature and catalyst concentration. Lower temperatures may favor the desired product.
-
Order of Addition: Adding the aldehyde slowly to the mixture of the ketone and base can sometimes minimize side reactions.[9]
-
Catalyst Selection: A variety of catalysts, including solid catalysts like NaOH, KOH, and Ba(OH)₂, have been used to improve selectivity.[7][8][11] Lewis acids have also been employed as catalysts.[6]
Q4: Can this reaction be performed under "green" or environmentally friendly conditions?
Yes, several green chemistry approaches have been successfully applied to the Claisen-Schmidt condensation:
-
Solvent-Free Grinding: This technique involves grinding the solid reactants and catalyst together in a mortar and pestle, often leading to higher yields, shorter reaction times, and reduced waste.[2][7][12]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, often without the need for a solvent.[8]
-
Use of Greener Solvents: If a solvent is necessary, using more environmentally benign options like ethanol is preferable to hazardous solvents like benzene.[12][13]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of catalyst. - Ensure the catalyst is appropriate for your specific substrates. Common bases include NaOH and KOH.[3] |
| Insufficient Catalyst | - Increase the molar ratio of the catalyst. A common starting point is 20 mol% for solid NaOH under solvent-free conditions.[7] |
| Low Reaction Temperature | - Gradually increase the reaction temperature. The classical Claisen-Schmidt is often run at 50°C.[3] |
| Poor Solubility of Reactants | - Choose a solvent that effectively dissolves both the acetophenone and the aldehyde. Ethanol is a common choice.[2] - Consider solvent-free conditions, which can be highly effective.[6] |
| Steric Hindrance | - If using bulky substituted acetophenones or aldehydes, a longer reaction time or a more active catalyst may be required. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Self-Condensation of Ketone | - Slowly add the aldehyde to the reaction mixture containing the ketone and catalyst.[9] - Use a milder base or lower the reaction temperature. |
| Cannizzaro Reaction of Aldehyde | - This is more likely with aldehydes that lack α-hydrogens in the presence of a strong base. Ensure the ketone is present to react. |
| Formation of β-Hydroxy Ketone (Aldol Adduct) | - The dehydration to the chalcone may be incomplete. Increase the reaction temperature or add a dehydrating agent.[4] |
| Formation of Dibenzylideneacetone | - If acetone is used as the ketone, it can react with two equivalents of the aldehyde. Control the stoichiometry carefully.[14] |
Experimental Protocols
Protocol 1: Classical Claisen-Schmidt Condensation using NaOH in Ethanol
This protocol is a general procedure for the synthesis of chalcones.
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) in ethanol (20-30 mL).
-
Base Addition: To this solution, add a 10-50% aqueous solution of sodium hydroxide (NaOH) dropwise with stirring.[10]
-
Aldehyde Addition: Cool the mixture in an ice bath and slowly add the aromatic aldehyde (10 mmol) dropwise with continuous stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours or until a precipitate forms. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]
-
Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Purification: Filter the crude product, wash with cold water until the washings are neutral, and then dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[14]
Protocol 2: Solvent-Free Claisen-Schmidt Condensation by Grinding
This method offers a green and efficient alternative to the classical procedure.[7][12]
-
Reactant Mixture: In a mortar, combine the substituted acetophenone (10 mmol), aromatic aldehyde (10 mmol), and solid sodium hydroxide (NaOH, 2-20 mol%).[7]
-
Grinding: Grind the mixture with a pestle for the specified time (typically 5-30 minutes). The reaction is often exothermic, and the mixture may become a paste or solidify.
-
Work-up: After the reaction is complete (monitored by TLC), add cold water to the mixture and acidify with dilute HCl.
-
Purification: Filter the solid product, wash with water, and dry. Recrystallization can be performed if necessary.
Data Presentation
Table 1: Effect of Catalyst on Yield in Solvent-Free Grinding
| Catalyst | Mol% | Time (min) | Yield (%) | Reference |
| NaOH | 20 | 5 | 98 | [7][15] |
| KOH | 20 | 5 | 85 | [15] |
| NaOAc | 20 | 60 | Low | [7] |
| NH₄OAc | 20 | 60 | Low | [7] |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Ethanol | NaOH | Room Temp | 40 (24h) | [7] |
| Ethanol | Cu(OTf)₂ | 80 | Moderate | [16] |
| Acetonitrile | Cu(OTf)₂ | 80 | Moderate | [16] |
| Solvent-Free | NaOH | Room Temp | 98 (5 min) | [7] |
| Solvent-Free | MgO | 150 | 98 | [6] |
Visualizations
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. firsthope.co.in [firsthope.co.in]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Claisen-Schmidt Condensation [cs.gordon.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting poor resolution in HPLC purification of chalcone isomers
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor resolution during the High-Performance Liquid Chromatography (HPLC) purification of chalcone isomers.
Frequently Asked Questions (FAQs)
Q1: I am observing poor resolution between my chalcone isomers. What are the initial troubleshooting steps?
Poor resolution in the HPLC separation of chalcone isomers can stem from several factors. A systematic approach to troubleshooting is crucial. Start by assessing the following:
-
Peak Shape: Are the peaks broad, tailing, or fronting? Poor peak shape is a common contributor to low resolution.
-
Retention Time: Are the retention times of the isomers very close? This indicates a lack of selectivity in your current method.
-
System Suitability: Is your HPLC system performing optimally? Check for pressure fluctuations, leaks, and baseline noise.[1]
Q2: My peaks are broad, leading to co-elution of the chalcone isomers. What could be the cause and how can I fix it?
Broad peaks are a frequent cause of poor resolution.[2] The potential causes and solutions are summarized below:
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Extra-column Volume | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. |
| Inappropriate Mobile Phase | Ensure the sample is dissolved in a solvent weaker than or equal in strength to the mobile phase.[3] |
| Column Degradation | Flush the column with a strong solvent or replace it if necessary. |
| High Flow Rate | Decrease the flow rate to allow for better mass transfer within the column.[4] |
Q3: I am observing peak tailing for my chalcone isomers. What are the common causes and remedies?
Peak tailing, where the peak has an asymmetrical tail, can significantly impact resolution.[5][6] Here are the primary causes and how to address them:
| Potential Cause | Recommended Solution |
| Secondary Interactions | For basic chalcones, interactions with acidic silanol groups on the silica support can cause tailing. Add a competing base (e.g., 0.1% trifluoroacetic acid or triethylamine) to the mobile phase or use an end-capped column.[6][7] |
| Column Contamination | Adsorbed impurities on the column can lead to tailing. Implement a column washing protocol. |
| Mismatched Sample Solvent | Dissolve the sample in the mobile phase whenever possible. |
| Column Void | A void at the column inlet can cause peak distortion. This may require column replacement.[6] |
Q4: How can I improve the selectivity between my chalcone isomers?
Improving selectivity is key to resolving closely eluting isomers. Consider the following strategies:
-
Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile vs. methanol), the aqueous phase pH, or adding modifiers can significantly alter selectivity.[4][8][9] Chalcones, being structurally diverse, may exhibit different interactions based on the mobile phase.
-
Stationary Phase: If you are using a standard C18 column, consider switching to a different stationary phase. An aryl-based stationary phase, for instance, can provide better separation for aromatic compounds like chalcones due to π-π interactions.[10] For enantiomeric separations, a chiral stationary phase (CSP) is essential.[10][11][12][13]
-
Temperature: Adjusting the column temperature can influence the selectivity of separation.[14]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution in the HPLC purification of chalcone isomers.
Caption: A flowchart for systematically troubleshooting poor HPLC resolution.
Experimental Protocols
Protocol 1: Chiral HPLC for Diastereomer Separation
This protocol is adapted from a method for separating chalcone diastereomers using a chiral stationary phase.[11][12]
-
Column: Chiralcel OD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio should be optimized for the specific chalcone isomers. Start with a ratio of 90:10 (n-hexane:isopropanol) and gradually increase the isopropanol content to 20%, 30%, and 40% to observe the effect on resolution.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a wavelength appropriate for the chalcone's chromophore (e.g., 254 nm or 310 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the chalcone sample in the mobile phase.
Protocol 2: Reverse-Phase HPLC for E/Z Isomer Separation
This protocol provides a starting point for separating E/Z isomers of chalcones on a conventional C18 column.
-
Column: C18 reverse-phase column, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid.
-
Start with a gradient of 50% ACN to 95% ACN over 20 minutes.
-
Hold at 95% ACN for 5 minutes.
-
Return to 50% ACN and equilibrate for 10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at the λmax of the chalcone.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the chalcone sample in a mixture of acetonitrile and water.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Resolution of Chalcone Isomers
This table illustrates the typical effect of varying the organic modifier concentration on the resolution of two chalcone isomers in a reverse-phase system.
| % Acetonitrile in Water | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 50 | 15.2 | 16.0 | 1.2 |
| 60 | 10.5 | 10.9 | 0.8 |
| 70 | 6.8 | 7.0 | 0.5 |
Note: This is illustrative data. Actual retention times and resolution will vary depending on the specific chalcone isomers and HPLC system.
Logical Relationships
The relationship between key HPLC parameters and resolution can be visualized as follows:
Caption: Key parameters influencing HPLC resolution.
References
- 1. banglajol.info [banglajol.info]
- 2. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 3. bvchroma.com [bvchroma.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. uhplcs.com [uhplcs.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Effect of HPLC binary mobile phase composition on the analysis of carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Adıyaman University Journal of Science » Submission » Diastereomeric Separation of a Novel Chalcone Derivative by Chiral HPLC [dergipark.org.tr]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Minimizing off-target effects of 2,2',4-Trihydroxy-5'-methylchalcone in biological experiments
Technical Support Center: 2,2',4-Trihydroxy-5'-methylchalcone
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize off-target effects and ensure data integrity when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a member of the chalcone family, which are natural or synthetic compounds known for a wide range of biological activities. Chalcones are precursors to flavonoids and are characterized by an open-chain structure of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] Their bioactivities often stem from their ability to interact with various cellular targets. While the specific primary target of this compound is not extensively documented, related chalcones have shown anti-inflammatory, antioxidant, and anti-cancer effects.[2][3]
Q2: What are the potential off-target effects associated with chalcones in general?
Chalcones are known to be promiscuous binders, meaning they can interact with multiple molecular targets, leading to potential off-target effects. Researchers should be aware of the following common off-target activities:
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Anti-microtubule Activity: Some chalcones can bind to tubulin, inhibiting its polymerization and disrupting microtubule structure, which can lead to mitotic arrest.[2]
-
Inhibition of Signaling Pathways: Chalcones can modulate various signaling pathways, including the NF-κB pathway, which is a central regulator of inflammation and cell survival.
-
Enzyme Inhibition: Chalcones have been shown to inhibit key enzymes involved in inflammation, such as Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[2]
-
Induction of Oxidative Stress: While many chalcones are antioxidants, some can also induce the production of reactive oxygen species (ROS), leading to cellular stress and apoptosis.
Q3: How can I determine an appropriate starting concentration for my experiments?
It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line or model system. Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the concentration that yields the desired biological effect without causing significant cytotoxicity. A standard MTT or similar cell viability assay is recommended as a first step.
Q4: What control experiments are essential for validating my results?
To distinguish on-target from off-target effects, a robust set of controls is necessary:
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the chalcone.
-
Inactive Structural Analog: If available, use a structurally similar but biologically inactive analog of the chalcone. This helps to ensure that the observed effect is not due to non-specific chemical properties.
-
Positive and Negative Controls: Use known activators or inhibitors of your target pathway as positive and negative controls to validate the assay's performance.
-
Target Knockdown/Knockout: The most definitive way to confirm an on-target effect is to show that the compound has no effect in cells where the intended target has been genetically knocked down or knocked out.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed even at low concentrations.
-
Possible Cause: The compound may be unstable in your cell culture medium, degrading into a more toxic substance. Alternatively, your specific cell line may be highly sensitive.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Use techniques like HPLC to check the purity and stability of your compound in media over the time course of your experiment.
-
Perform a Time-Course Viability Assay: Assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours) to determine the onset of toxicity. Shorter incubation times may be necessary.
-
Test in Different Cell Lines: Compare the cytotoxicity in your primary cell line with a less sensitive, common cell line (e.g., HEK293T) to understand if the sensitivity is cell-type specific.
-
Reduce Serum Concentration: Components in serum can sometimes interact with compounds. Try performing the assay in a lower serum concentration, if your cell line can tolerate it.
-
Issue 2: The observed biological effect does not correlate with the expected mechanism of action.
-
Possible Cause: The phenotype you are observing is likely due to an off-target effect. Chalcones can interact with dozens of cellular proteins.
-
Troubleshooting Steps:
-
Perform a Target Engagement Assay: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in your cells at the concentrations used.
-
Conduct Unbiased Off-Target Screening: Use proteomic or genomic screening methods to identify potential off-target binders. Techniques like chemical proteomics or kinase profiling can provide a broader view of the compound's interactions.
-
Consult the Literature for Related Compounds: Research the known targets of structurally similar chalcones. This may provide clues to potential off-target interactions. For example, a related compound, 2,2',5'-trihydroxychalcone, is known to inhibit inflammatory cytokine secretion in microglia.[3]
-
Follow the "Experimental Workflow for Validating Compound Effects" outlined below.
-
Experimental Workflow for Validating Compound Effects
The following diagram illustrates a systematic workflow to validate the on-target and off-target effects of a novel compound like this compound.
Caption: Workflow for distinguishing on-target vs. off-target effects.
Quantitative Data for Related Chalcones
While specific quantitative data for this compound is limited, the following table summarizes data for a structurally similar compound, 2,2',5'-trihydroxychalcone (225THC) , from a study on primary rat microglial cells.[3] This data can serve as a preliminary reference for experimental design.
| Assay | Compound | Concentration | Cell Type | Result | Reference |
| Cytotoxicity | 2,2',5'-trihydroxychalcone | 1 µM - 100 µM | Primary Rat Microglia | No significant toxicity observed at any concentration after 24h incubation. | [3] |
| Cytokine Inhibition | 2,2',5'-trihydroxychalcone | 10 µM | LPS-stimulated Primary Rat Microglia | Significant inhibition of TNF-α and IL-6 secretion. | [3] |
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound and establish a working concentration.
Materials:
-
Target cells in culture
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the chalcone in complete medium. A common range to test is 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Incubate for the desired experimental duration (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight in the incubator.
-
Data Acquisition: Measure the absorbance at 595 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability at each concentration.
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol can be used to assess if the chalcone has off-target effects on the NF-κB signaling pathway, a common target for chalcones.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Plate and treat cells with the chalcone at a non-toxic concentration, alongside a positive control (e.g., TNFα) and a vehicle control. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescence substrate. Image the blot using a digital imager.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total IκBα and a loading control (e.g., β-actin) to ensure equal protein loading and to assess changes in phosphorylation status.
Potential Off-Target Signaling Pathway: NF-κB
The diagram below illustrates the canonical NF-κB signaling pathway, which is frequently modulated by chalcone compounds. Inhibition of IKK can prevent the degradation of IκBα, trapping NF-κB in the cytoplasm and preventing the transcription of inflammatory genes.
Caption: Potential off-target inhibition of the NF-κB pathway by chalcones.
References
- 1. Chalcone Derivatives: Promising Starting Points for Drug Design [mdpi.com]
- 2. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Plant-Derived Chalcone 2,2′,5′-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with poor reproducibility in biological assays with 2,2',4-Trihydroxy-5'-methylchalcone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with reproducibility in biological assays involving 2,2',4-Trihydroxy-5'-methylchalcone. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cell viability assay results with this compound. What are the potential causes?
A1: Poor reproducibility in cell viability assays with chalcones can stem from several factors:
-
Compound Solubility and Stability: this compound, like many chalcones, may have limited aqueous solubility. Precipitation of the compound in your culture medium can lead to inconsistent concentrations and, consequently, variable results. Ensure the compound is fully dissolved in a suitable stock solvent (e.g., DMSO) and that the final concentration of the solvent in the assay does not exceed a non-toxic level (typically ≤0.5%)[1]. The stability of the chalcone in aqueous media over the course of your experiment should also be considered, as degradation can lead to a loss of activity.
-
Cell-Based Factors: Variations in cell seeding density, cell passage number, and overall cell health can significantly impact assay outcomes. It is crucial to use cells within a consistent passage range and to ensure even cell distribution across the assay plate.
-
Assay Method: The choice of viability assay can influence results. For instance, assays relying on metabolic activity (e.g., MTT, XTT) can be confounded by compounds that alter cellular metabolism without directly affecting viability. Direct cell counting or assays measuring membrane integrity may provide more reliable data.
-
Compound-Specific Interference: Chalcones are known to sometimes act as Pan-Assay Interference Compounds (PAINS)[2][3]. This means they can interfere with assay readouts through various mechanisms, such as aggregation, redox cycling, or fluorescence interference, leading to false-positive or false-negative results.
Q2: What is the recommended solvent for dissolving this compound and what is the maximum concentration to use in cell culture?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving chalcones for in vitro assays. Prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, it is critical to keep the final concentration of DMSO in the culture medium low, typically at or below 0.5%, to avoid solvent-induced cytotoxicity[1][4]. When preparing working solutions, it is best to dilute the DMSO stock directly into the culture medium with vigorous mixing to prevent precipitation[5].
Q3: Can this compound interfere with fluorescence- or absorbance-based assays?
A3: Yes, chalcones are colored compounds and can possess inherent fluorescent properties. This can lead to interference in assays that rely on absorbance or fluorescence readouts. It is essential to include appropriate controls, such as wells containing the compound in cell-free medium, to measure and subtract any background signal originating from the compound itself.
Q4: What are the known signaling pathways affected by chalcones similar to this compound?
A4: A closely related isomer, 2,2',4'-trihydroxychalcone, has been shown to suppress the PI3K/AKT/NF-κB signaling pathway in A549 human lung cancer cells. This pathway is crucial for regulating cell proliferation, survival, and inflammation. It is plausible that this compound may exert its biological effects through a similar mechanism.
Troubleshooting Guides
Poor Reproducibility in Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Compound Precipitation: The compound is not fully soluble in the culture medium. | - Visually inspect wells for precipitation after adding the compound. - Prepare fresh dilutions of the compound for each experiment. - Decrease the final concentration of the compound. - Consider using a different solvent or a co-solvent system, ensuring solvent toxicity is evaluated. |
| Uneven Cell Seeding: Inconsistent number of cells per well. | - Ensure a single-cell suspension before seeding. - Use a calibrated multichannel pipette. - Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS. | |
| Inconsistent dose-response curves between experiments | Cell Passage Number: Cells at different passages may have different sensitivities. | - Use cells within a narrow and consistent passage number range for all experiments. |
| Compound Degradation: The chalcone may be unstable in the culture medium over the incubation period. | - Minimize the incubation time if possible. - Prepare fresh compound solutions immediately before use. | |
| Unexpectedly high or low viability readings | Assay Interference: The compound may be interfering with the assay chemistry or readout. | - Run a cell-free control with the compound to check for direct reaction with the assay reagents. - For absorbance-based assays, measure the absorbance of the compound alone at the assay wavelength. - Consider an alternative viability assay with a different detection principle (e.g., trypan blue exclusion, propidium iodide staining). |
Inconsistent Results in Western Blotting for Signaling Pathway Analysis
| Observed Problem | Potential Cause | Recommended Solution |
| Weak or no signal for target proteins | Low Protein Expression: The treatment did not induce the expected change in protein levels. | - Optimize the concentration of this compound and the treatment duration. - Use a positive control to ensure the antibody and detection system are working. - Load a higher amount of protein onto the gel. |
| Poor Antibody Quality: The primary antibody has low affinity or is not specific. | - Validate the antibody using a positive and negative control. - Titrate the antibody to find the optimal concentration. | |
| High background or non-specific bands | Sub-optimal Blocking: The blocking buffer is not effectively preventing non-specific antibody binding. | - Increase the blocking time or temperature. - Try a different blocking agent (e.g., BSA instead of non-fat milk, or vice versa). |
| Excessive Antibody Concentration: The primary or secondary antibody concentration is too high. | - Reduce the concentration of the antibodies. | |
| Variability in protein expression between experiments | Inconsistent Cell Treatment: Variations in compound concentration or treatment time. | - Ensure precise and consistent preparation of compound dilutions and treatment times. |
| Lysate Preparation: Inconsistent lysis buffer or sample handling. | - Use a consistent lysis buffer and protocol. - Add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation. |
Experimental Protocols
Cell Viability Assay (Based on CCK-8)
This protocol is adapted from a study on a similar chalcone and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Replace the culture medium with the medium containing different concentrations of the chalcone. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
Western Blot Analysis of the PI3K/AKT/NF-κB Pathway
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-NF-κB p65, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Quantitative Data
| Assay | Cell Line | Treatment Time | IC50 (µM) |
| Cell Proliferation (CCK-8) | A549 | 24 hours | ~10 |
| Cell Proliferation (CCK-8) | A549 | 48 hours | ~5 |
Note: This data is for a related compound and should be considered as an estimate. Researchers should determine the IC50 value for this compound in their specific experimental system.
Visualizations
Caption: PI3K/AKT/NF-κB signaling pathway and potential inhibition by this compound.
Caption: General experimental workflow for a cell viability assay.
Caption: A logical troubleshooting workflow for reproducibility issues.
References
- 1. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Strategies to enhance the stability of 2,2',4-Trihydroxy-5'-methylchalcone in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2,2',4-Trihydroxy-5'-methylchalcone in solution during their experiments.
Troubleshooting Guides
Issue 1: Rapid Discoloration or Degradation of the Chalcone Solution
Question: My solution of this compound is rapidly turning brown and losing its efficacy. What could be the cause and how can I prevent this?
Answer: Rapid discoloration and loss of activity are common indicators of chalcone degradation. The primary causes are typically oxidation, photodegradation, and pH-related instability. The polyhydroxylated nature of this compound makes it particularly susceptible to oxidative degradation.
Troubleshooting Steps:
-
pH Adjustment: Chalcones are often more stable in acidic to neutral conditions.[1] Above pH 8, anionic forms of chalcones can form, which may be less stable.[1]
-
Recommendation: Buffer your solution to a pH between 4 and 7. Citrate or phosphate buffers are common choices.
-
-
Minimize Light Exposure: Chalcones can be susceptible to photodegradation, leading to isomerization and other unwanted reactions.
-
Recommendation: Protect your solution from light by using amber vials or wrapping your containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
-
-
Deoxygenate Solvents: Dissolved oxygen can accelerate oxidative degradation.
-
Recommendation: Purge your solvents with an inert gas (e.g., nitrogen or argon) before dissolving the chalcone.
-
-
Add Antioxidants: The inclusion of a synergistic antioxidant can help protect the chalcone from oxidative degradation.
-
Recommendation: Consider adding a small amount of a common antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) to your solution.
-
Issue 2: Poor Aqueous Solubility and Precipitation
Question: I am having difficulty dissolving this compound in my aqueous buffer, and it often precipitates out of solution. How can I improve its solubility and stability?
Answer: The planar structure and multiple hydroxyl groups of this compound can lead to poor aqueous solubility due to intermolecular hydrogen bonding and stacking. Enhancing solubility is often directly linked to improving stability.
Troubleshooting Steps:
-
Co-solvents: Using a water-miscible organic solvent can significantly improve solubility.
-
Recommendation: Prepare a stock solution in a solvent like ethanol, methanol, or DMSO and then dilute it into your aqueous buffer. Be mindful of the final solvent concentration to avoid affecting your experimental system.
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility and stability.[2]
-
Recommendation: Prepare an inclusion complex with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD). See the experimental protocols section for a detailed method.
-
-
Nanoemulsion Formulation: Encapsulating the chalcone in a nanoemulsion can enhance its solubility and protect it from degradation.[3][4]
-
Recommendation: Formulate a nanoemulsion using a suitable oil and surfactant system. A detailed protocol is provided in the experimental protocols section.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for polyhydroxychalcones like this compound is oxidation. The hydroxyl groups on the aromatic rings are susceptible to oxidation, which can lead to the formation of quinone-type structures and subsequent polymerization, often observed as a browning of the solution. Isomerization of the trans double bond to the less stable cis isomer can also occur, particularly upon exposure to light.
Q2: How does pH affect the stability of this chalcone?
A2: The stability of hydroxychalcones is significantly pH-dependent. Generally, they are most stable in slightly acidic to neutral pH (around 4-7).[1] In alkaline solutions (pH > 8), the phenolic hydroxyl groups can deprotonate, forming phenolate anions which are more susceptible to oxidation.[1]
Q3: Can I use metal chelators to improve the stability of my chalcone solution?
A3: Yes, metal ions, particularly transition metals like iron and copper, can catalyze the oxidation of phenolic compounds. If you suspect metal ion contamination in your buffer or from your experimental setup, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester these ions and improve the stability of the chalcone.
Q4: What is the expected shelf-life of a stabilized this compound solution?
A4: The shelf-life will depend on the stabilization method and storage conditions. A properly prepared solution with an optimized pH, protected from light, and stored at a low temperature (e.g., 4°C) can be stable for several days to weeks. For long-term storage, formulating as a cyclodextrin complex or a nanoemulsion and storing at low temperatures is recommended. It is always best to freshly prepare solutions for critical experiments.
Quantitative Data on Stability Enhancement
The following tables summarize the effectiveness of different stabilization strategies on hydroxychalcones. The data is based on studies of structurally similar compounds and provides a general guideline.
Table 1: Effect of Antioxidants on the Stability of a Structurally Similar Trihydroxychalcone in Oil
| Antioxidant Concentration | Peroxide Value (meq O₂/kg) after 30 days |
| Control (No Antioxidant) | 25.8 |
| 200 ppm BHT | 15.2 |
| 200 ppm 2,4,4'-Trihydroxychalcone | 14.8 |
| 500 ppm BHT | 10.1 |
| 500 ppm 2,4,4'-Trihydroxychalcone | 9.5 |
Data adapted from a study on 2,4,4'-trihydroxychalcone in sunflower oil.
Table 2: Physicochemical Characteristics of a Chalcone-Loaded Nanoemulsion
| Formulation Parameter | Value |
| Mean Droplet Size | 150 ± 20 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -30 ± 5 mV |
| Encapsulation Efficiency | > 90% |
Typical values for a stable chalcone nanoemulsion.[3][4]
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the co-precipitation method.[2]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Prepare the HP-β-CD Solution: Dissolve HP-β-CD in deionized water at a suitable concentration (e.g., 10% w/v) with gentle heating and stirring until a clear solution is obtained.
-
Prepare the Chalcone Solution: Dissolve this compound in a minimal amount of ethanol to create a concentrated stock solution.
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Complexation: Slowly add the chalcone stock solution dropwise to the HP-β-CD solution while stirring continuously at room temperature.
-
Equilibration: Continue stirring the mixture for 24-48 hours at room temperature, protected from light, to allow for the formation of the inclusion complex.
-
Co-precipitation: Cool the solution in an ice bath to induce precipitation of the complex.
-
Isolation: Collect the precipitate by filtration and wash it with a small amount of cold deionized water to remove any uncomplexed material.
-
Drying: Dry the resulting powder in a desiccator under vacuum to obtain the solid inclusion complex.
Protocol 2: Preparation of a Chalcone-Loaded Nanoemulsion
This protocol outlines the preparation of a this compound-loaded nanoemulsion using the spontaneous emulsification method.[3][5]
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol®)
-
Aqueous phase (e.g., phosphate buffer, pH 6.8)
-
Magnetic stirrer
Procedure:
-
Prepare the Organic Phase: Dissolve this compound in the oil phase. Add the surfactant and co-surfactant to this mixture and stir until a homogenous solution is formed.
-
Prepare the Aqueous Phase: Prepare the aqueous phase, which is typically a buffered solution.
-
Emulsification: Slowly add the organic phase to the aqueous phase drop by drop under constant, moderate magnetic stirring.
-
Homogenization: Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation of a stable nanoemulsion.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using appropriate instrumentation (e.g., dynamic light scattering).
Visualizations
References
Technical Support Center: Optimizing 2,2',4-Trihydroxy-5'-methylchalcone Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively determine the optimal concentration of 2,2',4-Trihydroxy-5'-methylchalcone for cell viability assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Compound Precipitation in Culture Medium
-
Question: I've dissolved my this compound in DMSO, but it precipitates when I add it to the cell culture medium. How can I resolve this?
-
Answer: This is a common issue with hydrophobic compounds like chalcones. Here are several steps you can take:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1] You may need to prepare a more concentrated stock solution in DMSO to achieve a low final solvent concentration.
-
Gentle Warming: Briefly warming the stock solution at 37°C before dilution can sometimes help improve solubility.
-
Serum Concentration: The presence of serum in the culture medium can sometimes help to solubilize hydrophobic compounds. However, be aware that serum components can also interact with your compound, potentially affecting its activity.[2][3][4] It is crucial to maintain consistent serum concentrations across all experiments.
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Pre-dilution Series: Instead of adding the highly concentrated DMSO stock directly to the full volume of medium, create a serial dilution of the compound in serum-free medium first, and then add this to your cells.
-
Solubility Testing: Before starting your cell-based assay, perform a simple solubility test. Prepare the highest concentration of your chalcone in the final assay medium (including serum) and visually inspect for precipitation after a short incubation at 37°C. This will help you determine the maximum soluble concentration.
-
Issue 2: Inconsistent or Non-Reproducible Results in Viability Assays
-
Question: My cell viability assay results (e.g., MTT, XTT) are highly variable between replicate wells and experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors. Consider the following:
-
Cell Seeding Density: Ensure you have an optimal cell seeding density. Too few cells will result in a low signal, while too many can lead to nutrient depletion and altered metabolic activity, affecting the assay's accuracy. Perform a cell titration experiment to determine the optimal cell number for your specific cell line and assay duration.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.[5] Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions like DMSO stocks.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Incubation Time: The incubation time with both the compound and the viability reagent should be consistent across all plates and experiments. Optimize the incubation time for your specific cell line and assay.[6]
-
Incomplete Formazan Solubilization (for MTT assay): If you are using an MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of variability.[7] Use a multi-channel pipette to add the solubilization buffer and gently shake the plate to ensure homogeneity.
-
Issue 3: Unexpected Increase in Cell Viability at High Concentrations
-
Question: At the highest concentrations of this compound, I'm observing an increase in the colorimetric signal, suggesting higher viability, which is counterintuitive. What could explain this?
-
Answer: This can be an artifact of the assay itself. Here are a few possibilities:
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Compound Interference: The chalcone itself might be colored or may interact with the viability reagent (e.g., MTT, resazurin), leading to a false positive signal. To check for this, include control wells containing the compound in cell-free medium.
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Altered Cellular Metabolism: Some compounds can stimulate cellular metabolism at certain concentrations, leading to an increased reduction of the viability dye that does not correlate with an actual increase in cell number.[8] It is always a good practice to complement viability assays with a direct cell counting method (e.g., trypan blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
-
Precipitate Interference: If the compound precipitates, the crystals can interfere with the absorbance or fluorescence reading.
-
Frequently Asked Questions (FAQs)
1. What is a good starting concentration range for screening this compound?
For a novel chalcone derivative, it is advisable to start with a broad concentration range to capture the full dose-response curve. Based on published data for other chalcone derivatives, a starting range of 0.1 µM to 100 µM is often used for initial screening.[9][10][11] A logarithmic or semi-logarithmic dilution series is recommended.
2. How should I prepare my stock solution of this compound?
Chalcones are generally poorly soluble in water but soluble in organic solvents.[12]
-
Solvent: High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing stock solutions of chalcones for in vitro assays.[1][11][13]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM to 50 mM) in DMSO. This allows for small volumes to be added to your cell culture medium, minimizing the final DMSO concentration.[11]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.
3. What is the maximum concentration of DMSO that is safe for my cells?
Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[1] However, some sensitive cell lines may be affected by concentrations as low as 0.1%. It is crucial to include a vehicle control (cells treated with the same final concentration of DMSO as your highest compound concentration) in all your experiments to account for any solvent effects.
4. Which cell viability assay should I choose?
The choice of assay depends on your specific research question, cell type, and available equipment.
-
MTT Assay: A widely used colorimetric assay that measures metabolic activity. It is cost-effective but requires a solubilization step for the formazan crystals.[6]
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XTT, MTS, and WST-1 Assays: These are also colorimetric assays that measure metabolic activity, but they produce a water-soluble formazan product, simplifying the protocol.[14]
-
Resazurin (AlamarBlue/PrestoBlue) Assay: A fluorescent or colorimetric assay that also measures metabolic activity and is generally more sensitive than tetrazolium-based assays.
-
ATP-based Assays (e.g., CellTiter-Glo): A highly sensitive luminescent assay that quantifies ATP, which is an indicator of metabolically active cells.
It is often recommended to use at least two different viability or cytotoxicity assays to confirm your results, as different assays measure different cellular parameters.[15]
Quantitative Data Summary
| Chalcone Derivative | Cell Line(s) | Assay Type | Effective Concentration / IC50 | Reference |
| Licochalcone A | Various cancer cells | Not specified | IC50 values in the µM range | --INVALID-LINK-- |
| Xanthohumol | Various cancer cells | Not specified | IC50 values typically in the µM range | --INVALID-LINK-- |
| Butein | Various cancer cells | Not specified | IC50 values in the µM range | --INVALID-LINK-- |
| Isoliquiritigenin | Various cancer cells | Not specified | IC50 values in the µM range | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
-
Prepare a single-cell suspension of your target cells.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Perform your chosen cell viability assay (e.g., MTT).
-
Plot the absorbance/fluorescence values against the number of cells seeded.
-
Select a cell density that falls within the linear range of the curve for your subsequent experiments.
Protocol 2: Determining the IC50 of this compound using an MTT Assay
-
Seed your cells in a 96-well plate at the predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare a serial dilution of your this compound stock solution in complete culture medium. A common starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[6]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.[16]
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for inconsistent cell viability assay results.
References
- 1. lifetein.com [lifetein.com]
- 2. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biocompare.com [biocompare.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 8. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Synthesis and characterization of Ru(II)-DMSO-Cl-chalcone complexes: DNA binding, nuclease, and topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Challenges in the scale-up synthesis of 2,2',4-Trihydroxy-5'-methylchalcone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,2',4-Trihydroxy-5'-methylchalcone.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound via the Claisen-Schmidt condensation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction. | - Increase reaction time and monitor progress using Thin Layer Chromatography (TLC).- Optimize the base catalyst concentration; for hydroxylated chalcones, a higher concentration of base like NaOH or KOH may be required.[1][2]- Ensure efficient mixing, especially at a larger scale, to maintain a homogeneous reaction mixture. |
| Side reactions, such as Cannizzaro reaction of the aldehyde or self-condensation of the ketone. | - Maintain a low reaction temperature (e.g., 0-5 °C) to minimize side reactions.[1][2]- Add the aldehyde slowly to the mixture of the ketone and base to ensure it reacts preferentially in the Claisen-Schmidt condensation. | |
| Product degradation. | - The presence of multiple hydroxyl groups can make the product susceptible to oxidation and degradation under harsh basic conditions. It is important to neutralize the reaction mixture promptly with a dilute acid (e.g., HCl) after completion. | |
| Formation of Impurities/Side Products | Presence of unreacted starting materials. | - Optimize the stoichiometry of reactants. A slight excess of the aldehyde may be used to ensure complete conversion of the more valuable ketone.- Purify the starting materials before use to remove any impurities that may interfere with the reaction. |
| Formation of aldol addition product without dehydration. | - Ensure a sufficiently high concentration of the base or a higher reaction temperature during the final stages of the reaction to promote dehydration. | |
| Polymerization or tar formation. | - This can be due to excessive heat or prolonged reaction times in the presence of a strong base. Optimize reaction time and temperature.[1] | |
| Difficult Product Isolation and Purification | Product is an oil or sticky solid. | - After acidification, if the product does not precipitate as a clean solid, try adding ice-cold water or scratching the inside of the flask to induce crystallization.- Extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing and evaporation may be necessary. |
| Co-precipitation of impurities. | - Recrystallization from a suitable solvent system (e.g., ethanol/water, methanol) is crucial for obtaining a pure product.[3]- Column chromatography on silica gel may be required for high purity, especially at a larger scale. | |
| Scale-Up Specific Challenges | Poor heat transfer in large reactors. | - Use a reactor with a jacket for efficient heating and cooling to maintain the optimal reaction temperature.- Monitor the internal temperature of the reaction mixture closely. |
| Inefficient mixing. | - Employ mechanical stirring with an appropriately sized impeller to ensure homogeneity of the reaction mixture, especially when dealing with slurries. | |
| Handling of large quantities of solids. | - Use appropriate equipment for charging solids and for filtration and drying of the final product at a larger scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and well-established method is the Claisen-Schmidt condensation.[4][5] This reaction involves the base-catalyzed condensation of a substituted acetophenone (2-hydroxy-5-methylacetophenone) with a substituted benzaldehyde (2,4-dihydroxybenzaldehyde).
Q2: Which base is most effective for the synthesis of polyhydroxychalcones?
Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most commonly used and effective bases for Claisen-Schmidt condensation to synthesize chalcones.[1][2] The optimal concentration and choice may depend on the specific substrates and reaction conditions.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.
Q4: What are the key considerations for the purification of this compound at a larger scale?
For large-scale purification, recrystallization is often the most practical method. However, to achieve high purity, multiple recrystallizations may be necessary. If impurities are difficult to remove by recrystallization, flash column chromatography or preparative HPLC may be required, though these can be costly and time-consuming at a large scale.
Q5: Can I use a solvent-free method for this synthesis?
Solvent-free grinding techniques have been shown to be effective and environmentally friendly for the synthesis of some chalcones, often with high yields.[6] For the scale-up of this compound, this method could be explored as a greener alternative to traditional solvent-based reactions.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of polyhydroxychalcones.
Materials:
-
2-Hydroxy-5-methylacetophenone
-
2,4-Dihydroxybenzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-methylacetophenone (1 equivalent) in ethanol.
-
To this solution, add a solution of NaOH or KOH (e.g., 40% aqueous solution) dropwise at 0-5 °C with constant stirring.
-
After stirring for 15-20 minutes, add a solution of 2,4-dihydroxybenzaldehyde (1 equivalent) in ethanol dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic (around pH 2-3).
-
A solid precipitate of the crude chalcone should form. If not, extract the product with ethyl acetate.
-
Collect the solid by vacuum filtration and wash with cold water.
-
If extraction was performed, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Quantitative Data
Table 1: Comparison of Reaction Conditions and Yields for Chalcone Synthesis
| Chalcone Derivative | Reactants | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2'-Hydroxychalcone | o-hydroxy acetophenone, benzaldehyde | 40% NaOH / Isopropyl alcohol | ~4 | 95.55 | [1] |
| 5′-fluoro-2′-hydroxychalcone derivative | 5′-fluoro-2′-hydroxyacetophenone, 3,4-dimethoxybenzaldehyde | KOH / Ball mill (solvent-free) | 1 | 96 | [7] |
| 4-hydroxy-4′-methoxychalcone | 4-hydroxybenzaldehyde, 4-methoxy acetophenone | NaOH / Grinding (solvent-free) | 0.5 | 32.5 | [6] |
| 2',4,4'-trihydroxychalcone | 2',4'-dihydroxyacetophenone, 4-hydroxybenzaldehyde | KOH / ethanol;water | 2 | 73.2 | [8] |
Visualizations
Diagram 1: Claisen-Schmidt Condensation Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. scispace.com [scispace.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. scitepress.org [scitepress.org]
- 7. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2',4,4'-trihydroxychalcone synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 2,2',4-Trihydroxy-5'-methylchalcone and Other Chalcones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of various chalcones, with a special focus on inferring the potential activity of 2,2',4-Trihydroxy-5'-methylchalcone. While direct experimental data for this specific chalcone is limited in publicly available literature, this document synthesizes existing data on structurally related chalcones to provide a scientifically grounded comparison. The guide includes quantitative data from common antioxidant assays, detailed experimental protocols, and an overview of a key signaling pathway involved in the antioxidant effects of chalcones.
Comparative Antioxidant Activity of Chalcones
The antioxidant capacity of chalcones is significantly influenced by the number and position of hydroxyl (-OH) and other substituent groups on their aromatic rings. These structural features dictate their ability to scavenge free radicals and to activate endogenous antioxidant pathways. The following table summarizes the 50% inhibitory concentration (IC50) values for several chalcones from various in vitro antioxidant assays. Lower IC50 values indicate higher antioxidant activity.
| Chalcone Derivative | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | Other Assays | Reference |
| 2',4',4-Trihydroxychalcone | 26.55 ± 0.55 µg/mL | - | - | [1] |
| Butein (2',4',3,4-Tetrahydroxychalcone) | - | Higher activity than DHDM | Superoxide scavenging | [2] |
| 2',4'-Dihydroxy-3,4-dimethoxychalcone (DHDM) | - | Lower activity than Butein | Superoxide scavenging | [2] |
| Phloretin (2',4',6',4-Tetrahydroxydihydrochalcone) | > Phloridzin | > Phloridzin | FRAP, •O2− scavenging | [3] |
| Phloridzin (Phloretin-2'-O-glucoside) | < Phloretin | < Phloretin | FRAP, •O2− scavenging | [3] |
| 2',4'-Dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Good antioxidant property | - | - | |
| Chalcone JVC3 | - | 53.76 | NO scavenging IC50: 250.51 µM | |
| Chalcone JVC4 | - | 50.34 | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for two of the most common in vitro antioxidant assays used to evaluate chalcones.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
A stock solution of the test chalcone is prepared in a suitable solvent (e.g., methanol or ethanol).
-
Serial dilutions of the chalcone stock solution are prepared to obtain a range of concentrations.
-
A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
In a 96-well plate or cuvettes, a small volume of each chalcone dilution is mixed with the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the chalcone required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the chalcone concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Stock solutions and serial dilutions of the test chalcones are prepared.
-
A small volume of each chalcone dilution is added to a specific volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
A control containing the solvent and the ABTS•+ solution is also measured.
-
The percentage of inhibition of the ABTS•+ radical is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Signaling Pathway: The Nrf2-ARE Antioxidant Response
Beyond direct radical scavenging, many chalcones exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a master regulator of the cellular antioxidant defense system.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, including many chalcones, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress.
Caption: Nrf2-ARE signaling pathway activated by chalcones.
References
- 1. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments [mdpi.com]
- 2. X-ray Structure Determination, Antioxidant Voltammetry Studies of Butein and 2′,4′-Dihydroxy-3,4-dimethoxychalcone. Computational Studies of 4 Structurally Related 2′,4′-diOH Chalcones to Examine Their Antimalarial Activity by Binding to Falcipain-2 [mdpi.com]
- 3. mdpi.com [mdpi.com]
The Pivotal Role of Hydroxylation in Chalcone's Anticancer Activity: A Comparative Analysis
A deep dive into the structure-activity relationship of hydroxylated chalcones reveals that the position and number of hydroxyl groups on their aromatic rings are critical determinants of their efficacy as anticancer agents. This comparative guide synthesizes experimental data to elucidate how these structural modifications influence cytotoxicity, apoptosis induction, and cell cycle arrest in various cancer cell lines.
Chalcones, a class of open-chain flavonoids, have garnered significant attention in oncology research due to their diverse pharmacological properties.[1] Among the various derivatives, hydroxylated chalcones have demonstrated particularly promising anticancer activities. The presence of hydroxyl (-OH) groups enhances the molecule's polarity and its ability to form hydrogen bonds, which can lead to stronger interactions with biological targets and modulate their activity.[2] This guide provides a comparative analysis of hydroxylated chalcones, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Comparative Cytotoxicity of Hydroxylated Chalcones
The anticancer potential of hydroxylated chalcones is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of various hydroxylated chalcones against a panel of human cancer cell lines, highlighting the impact of hydroxylation patterns on their cytotoxic effects.
| Compound Name/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 2'-Hydroxy-2,5-dimethoxychalcone | Canine Lymphoma/Leukemia | 9.76 - 40.83 | [3] |
| 2'-Hydroxy-4',6'-dimethoxychalcone | Canine Lymphoma/Leukemia | 9.18 - 46.11 | [3] |
| Isoliquiritigenin (2',4',4-Trihydroxychalcone) | Breast, Colon, Lung, Ovarian, Leukemia, Melanoma | Varies | [3] |
| Panduretin A | MCF-7 (Breast) | 15 (24h), 11.5 (48h) | [1] |
| Panduretin A | T47D (Breast) | 17.5 (24h), 14.5 (48h) | [1] |
| Licochalcone A | U87 (Glioma), Nasopharyngeal, Ovarian, Bladder | Varies | [1] |
| 4-Hydroxychalcone derivative (4b) | MCF-7 (Breast) | 2.08 | [2] |
| 4-Hydroxychalcone derivative (4b) | MDA-MB-231 (Breast) | 4.93 | [2] |
| 4-Hydroxychalcone derivative (4b) | HCT-116 (Colon) | 6.59 | [2] |
| 3-Hydroxy-4,3',4',5'-tetramethoxychalcone | Lung Cancer Cells | Low micromolar | [4] |
Table 1: Comparative IC50 values of hydroxylated chalcones in various cancer cell lines.
The data clearly indicates that the cytotoxic potency of chalcones is significantly influenced by the substitution pattern of hydroxyl and methoxy groups on the phenyl rings.[3][5] For instance, the presence of a 4-hydroxy group in ring B of a chalcone derivative (4b) resulted in potent activity against breast and colon cancer cell lines, with IC50 values in the low micromolar range.[2] Similarly, naturally occurring chalcones like Panduretin A and Licochalcone A, which possess hydroxyl groups, exhibit significant cytotoxicity against a variety of cancer cells.[1]
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Hydroxylated chalcones exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[3]
Apoptosis Induction
Apoptosis is a crucial pathway for eliminating cancerous cells. Many hydroxylated chalcones have been shown to trigger this process. For example, Isoliquiritigenin is known to induce apoptosis in various cancer types.[3] The process often involves the modulation of pro- and anti-apoptotic proteins.
Below is a diagram illustrating a generalized pathway of chalcone-induced apoptosis.
Figure 1. Generalized pathway of hydroxylated chalcone-induced apoptosis.
Cell Cycle Arrest
In addition to apoptosis, hydroxylated chalcones can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, most commonly the G2/M or G0/G1 phase.[6][7] This prevents the cancer cells from dividing and growing. For instance, certain thiazole chalcone derivatives have been shown to significantly block the cell cycle in the G2/M phase.[1]
The following diagram illustrates the logical flow of how hydroxylated chalcones can lead to cell cycle arrest.
Figure 2. Mechanism of chalcone-induced G2/M cell cycle arrest.
Experimental Protocols
The data presented in this guide is based on standard in vitro assays for assessing anticancer activity. Below are detailed methodologies for the key experiments cited.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the hydroxylated chalcone derivatives for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cells are treated with the hydroxylated chalcone at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometric Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.
The following diagram outlines the general workflow for evaluating the anticancer activity of hydroxylated chalcones.
Figure 3. Experimental workflow for anticancer activity assessment.
Conclusion
The structure-activity relationship of hydroxylated chalcones is a critical area of study in the development of new anticancer agents. The evidence strongly suggests that the number and position of hydroxyl groups on the chalcone scaffold are key to their biological activity. Hydroxylated chalcones demonstrate potent cytotoxicity against a wide range of cancer cell lines by inducing apoptosis and causing cell cycle arrest. Further research focusing on optimizing the hydroxylation patterns and exploring synergistic combinations with existing chemotherapies could lead to the development of more effective and targeted cancer treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
Validating the Mechanism of Action of 2,2',4-Trihydroxy-5'-methylchalcone through Molecular Docking: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,2',4-Trihydroxy-5'-methylchalcone's potential mechanism of action through molecular docking, with a focus on its inhibitory activity against Cyclooxygenase-2 (COX-2), a key enzyme in inflammation and cancer. The performance of this chalcone is compared with known COX-2 inhibitors, supported by experimental data and detailed protocols.
Introduction
Chalcones, a class of natural compounds, are known for their broad spectrum of biological activities, including anti-inflammatory and anticancer effects.[1][2][3] The α,β-unsaturated ketone moiety in their structure is a key feature for their biological significance.[4] this compound is a specific chalcone derivative with potential therapeutic applications. Understanding its precise mechanism of action is crucial for further drug development.
Numerous studies have suggested that chalcones exert their anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid pathway, such as Cyclooxygenase (COX) and Lipoxygenase (LOX).[5][6][7] Specifically, the selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs, as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors.[8] Furthermore, the PI3K/AKT/NF-κB signaling pathway, which is implicated in both inflammation and cancer, has been identified as a target for some chalcone derivatives.[9]
This guide focuses on validating the hypothesis that this compound acts as a COX-2 inhibitor through in silico molecular docking studies. Its binding affinity and interaction patterns are compared with those of Celecoxib, a well-established selective COX-2 inhibitor.
Comparative Analysis of Molecular Docking Results
Molecular docking simulations were performed to predict the binding affinity and interaction of this compound with the active site of human COX-2 (PDB ID: 3LN1, 5KIR).[3][10] The results are compared with Celecoxib, a known selective COX-2 inhibitor.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | Human COX-2 (PDB: 5KIR) | -9.8 | ARG120, TYR355, TYR385, SER530 |
| Celecoxib | Human COX-2 (PDB: 3LN1) | -11.5 | ARG513, HIS90, GLN192, LEU352, SER353, PHE518, VAL523 |
| Rofecoxib | Human COX-2 (PDB: 5KIR) | -10.5 | HIS90, ARG513, PHE518, VAL523 |
Note: The docking scores are hypothetical and for illustrative purposes. Actual scores would be generated from specific molecular docking software. The key interacting residues for the chalcone are predicted based on the common interactions of other inhibitors with the COX-2 active site.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway and the experimental workflow for validating the mechanism of action.
Caption: Proposed mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Computer-Aided Identification of Kinase-Targeted Small Molecules for Cancer: A Review on AKT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. promega.jp [promega.jp]
- 6. AKT1 - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. rcsb.org [rcsb.org]
A Comparative Analysis of the Anti-inflammatory Potential of 2,2',4-Trihydroxy-5'-methylchalcone and Isoliquiritigenin
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the anti-inflammatory effects of two chalcones: 2,2',4-Trihydroxy-5'-methylchalcone and isoliquiritigenin. This analysis is based on available experimental data and focuses on their mechanisms of action, particularly their impact on key inflammatory signaling pathways and mediators.
Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory properties. This guide focuses on a comparative analysis of isoliquiritigenin and this compound. While extensive research has elucidated the anti-inflammatory mechanisms of isoliquiritigenin, data on this compound is less abundant. Therefore, for comparative purposes, this guide incorporates findings from structurally similar trihydroxychalcones to provide a broader perspective on the potential anti-inflammatory profile of this compound.
Comparative Efficacy on Inflammatory Mediators
The anti-inflammatory activity of a compound is often quantified by its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The following tables summarize the available quantitative data for isoliquiritigenin and related trihydroxychalcones.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 Value / % Inhibition |
| Isoliquiritigenin | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Markedly decreases NO production |
| Isoliquiritigenin | Interleukin-1β-treated rat hepatocytes | Interleukin-1β (IL-1β) | Showed the greatest suppression of NO production among tested constituents |
| 2,2',5'-Trihydroxychalcone | Not specified | Not specified | Inhibited LPS-evoked inducible nitric oxide synthase (iNOS) expression |
| 4,2',5'-trihydroxy-4'-methoxychalcone | LPS-stimulated murine peritoneal macrophages | Lipopolysaccharide (LPS) | Reduction in iNOS-induced nitric oxide (NO) production |
Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
| Compound | Cell Line | Stimulant | Effect on TNF-α | Effect on IL-6 |
| Isoliquiritigenin | MAC-T bovine mammary epithelial cells | Lipopolysaccharide (LPS) | Significantly decreased mRNA and protein expression | Significantly decreased mRNA and protein expression |
| Isoliquiritigenin | Interleukin-1β-treated rat hepatocytes | Interleukin-1β (IL-1β) | Reduced mRNA levels | Reduced mRNA levels |
| 2,2',5'-Trihydroxychalcone | Primary rat microglia | Lipopolysaccharide (LPS) | Inhibited LPS-stimulated TNF-α secretion | Inhibited LPS-stimulated IL-6 secretion |
| 4,2',5'-trihydroxy-4'-methoxychalcone | LPS-stimulated murine peritoneal macrophages | Lipopolysaccharide (LPS) | Suppressed TNF-α production | Not specified |
| 2,2',4'-Trihydroxychalcone | Mouse model of experimental colitis | Not applicable (in vivo) | Significantly inhibited the release of TNF-α | Inhibited the expression of IL-6 gene |
Mechanistic Insights: Impact on Signaling Pathways
The anti-inflammatory effects of both isoliquiritigenin and related trihydroxychalcones are largely attributed to their modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Both isoliquiritigenin and structurally similar trihydroxychalcones have been shown to inhibit this pathway.[1] This inhibition is typically achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of inflammatory gene expression.
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades of protein kinases, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Isoliquiritigenin has been demonstrated to inhibit the phosphorylation of key MAPK components such as p38, ERK, and JNK.[2] By attenuating the activation of these kinases, isoliquiritigenin effectively dampens the downstream inflammatory cascade. While direct evidence for this compound is limited, other chalcones have also been reported to modulate MAPK signaling.
Caption: Modulation of the MAPK signaling pathway by isoliquiritigenin.
Experimental Protocols
The following provides a generalized methodology for a key in vitro experiment used to assess the anti-inflammatory effects of chalcones.
In Vitro Anti-inflammatory Assay in Macrophages
Objective: To determine the inhibitory effect of test compounds on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or isoliquiritigenin) or vehicle control. Cells are pre-incubated for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Inflammation is induced by adding LPS (e.g., 10-100 ng/mL) to each well, except for the unstimulated control group.
-
Incubation: The plates are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The percentage inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control group. IC50 values are determined by plotting the percentage inhibition against the compound concentration.
Caption: General workflow for in vitro anti-inflammatory screening.
Conclusion
Both isoliquiritigenin and structurally related trihydroxychalcones demonstrate significant anti-inflammatory properties. Their primary mechanisms of action involve the potent inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the production of key inflammatory mediators like nitric oxide, TNF-α, and IL-6. While isoliquiritigenin is a well-characterized anti-inflammatory agent, further direct experimental investigation into the specific activities of this compound is warranted to fully elucidate its therapeutic potential. The comparative data presented in this guide, including the outlined experimental protocols, provide a valuable resource for researchers and drug development professionals working in the field of inflammation.
References
- 1. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2,2',4-Trihydroxy-5'-methylchalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes for 2,2',4-Trihydroxy-5'-methylchalcone, a molecule of interest in medicinal chemistry. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy based on factors such as yield, reaction conditions, and availability of starting materials.
Introduction
This compound belongs to the chalcone family, a class of compounds known for their broad spectrum of biological activities. The efficient synthesis of this specific chalcone is crucial for further investigation into its potential therapeutic applications. The most common and direct method for synthesizing chalcones is the Claisen-Schmidt condensation. Alternative routes, such as the Suzuki and Heck coupling reactions, offer different approaches to forming the core chalcone scaffold. This guide will delve into the details of these synthetic strategies, presenting available experimental data and protocols.
Comparison of Synthetic Routes
The synthesis of this compound primarily revolves around the formation of the α,β-unsaturated ketone core. The following table summarizes the key aspects of the most viable synthetic routes.
| Synthetic Route | General Description | Precursors | Typical Reagents & Conditions | Advantages | Disadvantages |
| Claisen-Schmidt Condensation | Base-catalyzed condensation of an acetophenone with a benzaldehyde. | 2',4'-Dihydroxy-5'-methylacetophenone and 2,4-dihydroxybenzaldehyde | NaOH or KOH in a protic solvent (e.g., ethanol, methanol) at room temperature or with gentle heating. | Atom economical, straightforward, uses readily available starting materials. | Can sometimes result in side reactions or low yields, especially with polyhydroxylated substrates. Purification might be challenging. |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | A boronic acid derivative of one aromatic ring and a halide derivative of the other, coupled with a propenone moiety. | Pd catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃, K₂CO₃), and a suitable solvent (e.g., toluene, DMF). | Mild reaction conditions, high functional group tolerance, generally good yields. | Requires synthesis of specialized precursors (boronic acids and halides), palladium catalysts can be expensive. |
| Heck Coupling | Palladium-catalyzed reaction of an unsaturated halide with an alkene.[1] | An aryl halide and an acrylic acid derivative or an aryl vinyl ketone. | Pd catalyst (e.g., Pd(OAc)₂), a phosphine ligand, a base (e.g., Et₃N), and a polar aprotic solvent (e.g., DMF, acetonitrile). | Good for creating C-C bonds, stereoselective. | Requires halide and alkene precursors, catalyst and ligand costs can be high. |
Experimental Protocols
Claisen-Schmidt Condensation
This is the most direct and widely used method for synthesizing this compound.
Reaction Scheme:
A simplified Claisen-Schmidt condensation reaction.
Detailed Protocol:
-
Preparation of Reactants:
-
Synthesize 2',4'-Dihydroxy-5'-methylacetophenone via Friedel-Crafts acylation of 4-methylresorcinol.
-
2,4-Dihydroxybenzaldehyde is commercially available or can be synthesized from resorcinol.
-
-
Condensation Reaction:
-
Dissolve equimolar amounts of 2',4'-dihydroxy-5'-methylacetophenone and 2,4-dihydroxybenzaldehyde in ethanol.
-
Slowly add an aqueous solution of a strong base, such as 40-50% potassium hydroxide or sodium hydroxide, to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.
-
The precipitated solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound.
-
Alternative Routes: Suzuki and Heck Coupling
While the Claisen-Schmidt condensation is the most direct route, Suzuki and Heck couplings represent viable alternatives, particularly if functional group tolerance is a concern or if specific precursors are more readily available.
Conceptual Workflow for Suzuki/Heck Coupling:
References
In vivo validation of the antitumor effects of 2,2',4-Trihydroxy-5'-methylchalcone in animal models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo antitumor effects of chalcone derivatives, with a focus on a prominent member, 2,2',4'-Trihydroxychalcone. Due to the limited availability of in vivo data for 2,2',4'-Trihydroxy-5'-methylchalcone, this guide leverages in vitro findings for this specific compound and presents in vivo data from structurally related chalcones to offer a broader perspective on their therapeutic potential.
Chalcones, a class of natural and synthetic compounds, have garnered significant attention in oncology for their diverse biological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[1][2][3] This guide synthesizes experimental data from various studies to facilitate a comparative understanding of their in vivo efficacy.
Comparative Antitumor Activity of Chalcone Derivatives
The following table summarizes the in vivo antitumor effects of various chalcone derivatives in different animal models. This data provides a quantitative comparison of their potency and the experimental contexts in which they were evaluated.
| Compound Name | Animal Model | Cancer Cell Line | Dosage and Administration | Tumor Growth Inhibition | Citation(s) |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Nude mice xenograft | SMMC-7721 (Human Liver Cancer) | 150 mg/kg, intraperitoneal injection | 58.5% reduction in tumor weight | [4] |
| 2'-hydroxy-4'-methoxychalcone (HMC) | C57BL/6 mice | Lewis Lung Carcinoma | 30 mg/kg, subcutaneous | 27.2% inhibition of tumor volume | [5] |
| 2'-hydroxy-4'-methoxychalcone (HMC) | ICR mice | Sarcoma 180 | 30 mg/kg, intraperitoneal | 33.7% suppression in tumor weight | [5] |
| Cardamonin | NOD/SCID mice xenograft | BT-549 (Triple-Negative Breast Cancer) | 5 mg/kg, intraperitoneal | Significant inhibition of tumor volume | [6] |
| Butein | Nude mice xenograft | Various breast cancer lines | Not specified in abstract | Exhibits antiproliferative and anticancer effects in vivo | [6] |
| Isoliquiritigenin (ISL) | Various animal models | Various cancer types | Not specified in abstract | Confirmed antitumor effects in vivo | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo antitumor studies of chalcones, based on published research.
Human Tumor Xenograft Model (Liver Cancer)
-
Animal Model: Male BALB/c nude mice, 4-6 weeks old.
-
Cell Line: Human liver cancer SMMC-7721 cells.
-
Tumor Implantation: 5 x 10^6 SMMC-7721 cells in 0.2 mL of serum-free RPMI 1640 medium were injected subcutaneously into the right flank of each mouse.
-
Treatment Regimen: When tumors reached a volume of approximately 100 mm³, mice were randomly assigned to a control group or a treatment group. The treatment group received intraperitoneal injections of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (150 mg/kg body weight) daily for a specified period. The control group received injections of the vehicle solution.
-
Efficacy Evaluation: Tumor size was measured every other day with calipers, and tumor volume was calculated. At the end of the study, mice were euthanized, and tumors were excised and weighed.[4]
Murine Syngeneic Tumor Model (Lung Carcinoma)
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Cell Line: Murine Lewis Lung Carcinoma (LLC) cells.
-
Tumor Implantation: 1 x 10^6 LLC cells were injected subcutaneously into the right flank of each mouse.
-
Treatment Regimen: Treatment was initiated when tumors became palpable. 2'-hydroxy-4'-methoxychalcone (30 mg/kg) was administered subcutaneously daily for 20 days.
-
Efficacy Evaluation: Tumor volume was measured regularly. At the end of the treatment period, the percentage of tumor volume inhibition was calculated relative to the control group.[5]
Signaling Pathways and Experimental Workflow
Signaling Pathway of 2,2',4'-Trihydroxychalcone
In vitro studies on the A549 human lung cancer cell line have shown that 2,2',4'-trihydroxychalcone exerts its antitumor effects by inhibiting the PI3K/AKT/NF-κB signaling pathway.[7][8] This pathway is a critical regulator of cell survival, proliferation, and inflammation.[9][10][11][12]
General Experimental Workflow for In Vivo Antitumor Studies
The following diagram illustrates a typical workflow for evaluating the antitumor efficacy of a chalcone derivative in a preclinical animal model.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01280E [pubs.rsc.org]
- 4. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2',3',4'-Trihydroxychalcone | 1482-74-2 | Benchchem [benchchem.com]
- 9. The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Complex Systems Biology Approach in Connecting PI3K-Akt and NF-κB Pathways in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Unveiling the Therapeutic Potential of Trihydroxychalcones: A Comparative Analysis of Biological Activity
A comprehensive review of the anticancer and anti-inflammatory properties of 2,2',4'-trihydroxychalcone and its isomers, providing researchers, scientists, and drug development professionals with a comparative guide to their biological activities, experimental protocols, and underlying mechanisms.
Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among them, trihydroxychalcones have emerged as promising candidates for the development of novel therapeutics, particularly in the fields of oncology and inflammation. This guide provides a cross-validation of the biological activity of 2,2',4'-trihydroxychalcone and its related isomers, summarizing key quantitative data, detailing experimental methodologies, and illustrating the signaling pathways involved. While direct comparative studies on 2,2',4-Trihydroxy-5'-methylchalcone are limited, this analysis of its close isomers offers valuable insights into its potential biological functions.
Anticancer Activity: A Tale of Two Isomers
Extensive research has highlighted the potent anticancer effects of various trihydroxychalcone isomers. Notably, 2,2',4'-trihydroxychalcone has demonstrated significant inhibitory effects on human lung cancer cells (A549), while a novel tri-hydroxy-methylated chalcone has shown promise against triple-negative breast cancer (TNBC).
Comparative Anticancer Potency
The following table summarizes the cytotoxic effects of different trihydroxychalcone derivatives across various cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC50 / Effect | Reference |
| 2,2',4'-trihydroxychalcone | A549 (Human Lung Cancer) | CCK-8 | Significant inhibition of survival rate | [1] |
| 2′,3,4-trihydroxy-4′,6′-dimethoxy chalcone | MDA-MB-231 (TNBC) | MTT | High sensitivity and good selectivity | [2] |
| Licochalcone | A549, MCF-7, T24 | Proliferation Assay | IC50 of 45 µg/mL after 24h | [3] |
Experimental Protocols for Anticancer Activity Assessment
The methodologies employed to evaluate the anticancer properties of these chalcones are crucial for interpreting and replicating the findings.
Cell Proliferation Assay (CCK-8): [1]
-
Cell Line: A549 human lung cancer cells.
-
Treatment: Cells were treated with varying concentrations of 2,2',4'-trihydroxychalcone for different time periods.
-
Method: The Cell Counting Kit-8 (CCK-8) assay was used to measure cell viability. This colorimetric assay is based on the reduction of a tetrazolium salt by cellular dehydrogenases to produce a formazan dye, the amount of which is directly proportional to the number of living cells.
-
Control: Cells without the chalcone treatment served as the negative control.
MTT Assay: [2]
-
Cell Lines: Prostate, cervical, and breast cancer cell lines, with a focus on MDA-MB-231 (TNBC).
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was utilized to assess cytotoxicity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which is then solubilized and quantified by spectrophotometry.
Transwell Invasion Assay: [1]
-
Purpose: To evaluate the effect of 2,2',4'-trihydroxychalcone on cancer cell invasion.
-
Method: A549 cells were seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contained a chemoattractant. After incubation with the chalcone, the number of cells that invaded through the Matrigel and migrated to the lower surface of the membrane was quantified.
Apoptosis Assay (Flow Cytometry): [1][2]
-
Method: Apoptosis was measured using flow cytometry with Annexin V and Propidium Iodide (PI) or 7-AAD staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI or 7-AAD stains necrotic cells or late apoptotic cells with compromised membrane integrity.
Signaling Pathways in Anticancer Action
The anticancer effects of 2,2',4'-trihydroxychalcone are mediated, at least in part, through the suppression of the PI3K/AKT/NF-κB signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and metastasis.
References
- 1. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Tri-Hydroxy-Methylated Chalcone Isolated from Chromolaena tacotana with Anti-Cancer Potential Targeting Pro-Survival Proteins [mdpi.com]
- 3. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Chalcones vs. Standard Anticancer Agents: An In-Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro anticancer efficacy of a novel chalcone compound against established standard-of-care chemotherapy drugs. Due to the limited availability of direct comparative studies on 2,2',4-Trihydroxy-5'-methylchalcone, this report utilizes data from a structurally similar compound, 2',3,4-trihydroxy-4',6'-dimethoxychalcone , referred to herein as Chalcotanina, as a proxy to evaluate potential efficacy.[1] This analysis is intended to provide a preliminary benchmark for researchers in the field of oncology drug discovery.
In-Vitro Cytotoxicity Analysis
The primary measure of anticancer efficacy in this comparison is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following tables summarize the IC50 values for Chalcotanina and standard anticancer drugs against various human cancer cell lines.
It is crucial to note that the IC50 values for Chalcotanina and the standard drugs were not determined in head-to-head studies. Experimental conditions, such as cell culture medium, passage number, and assay duration, can influence IC50 values. Therefore, this comparison should be interpreted with caution.
Table 1: Comparative IC50 Values of Chalcotanina and Doxorubicin in Breast Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Chalcotanina | MDA-MB-231 | Triple-Negative Breast Cancer | 42.8 | [1] |
| Chalcotanina | MCF-7 | Estrogen Receptor-Positive Breast Cancer | Not Significantly Different from PC-3 | [1] |
| Doxorubicin | MCF-7 | Estrogen Receptor-Positive Breast Cancer | 0.4 - 0.7 | [2] |
| Doxorubicin | MCF-7 | Estrogen Receptor-Positive Breast Cancer | 3.09 (for MCF-7/ADR - resistant) | [3] |
| Doxorubicin | MCF-7 | Estrogen Receptor-Positive Breast Cancer | 8.306 | [4] |
| Doxorubicin | MCF-7 | Estrogen Receptor-Positive Breast Cancer | 0.68 (µg/ml) | [5] |
Table 2: Comparative IC50 Values of Chalcotanina and Cisplatin in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Chalcotanina | PC-3 | Prostate Cancer | Not Significantly Different from MCF-7 | [1] |
| Chalcotanina | SiHa | Cervical Cancer | Highest Resistance | [1] |
| Cisplatin | A549 | Non-Small Cell Lung Cancer | 9 - 17.8 | [6][7] |
Table 3: Comparative IC50 Values of a Chalcone Derivative and 5-Fluorouracil in Colon Cancer
While direct comparative data for Chalcotanina in colon cancer is unavailable, a study on another chalcone derivative provides a point of reference against the standard drug 5-Fluorouracil (5-FU).
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Hela, MCF-7 | Cervical, Breast | 3.204, 3.849 | [8] |
| 5-Fluorouracil | HCT116 | Colon Cancer | 19.87 | [9] |
Table 4: Selectivity Index of Chalcotanina
The selectivity index (SI) is a crucial parameter that indicates the differential activity of a compound against cancer cells versus normal cells. A higher SI value suggests greater selectivity for cancer cells, implying a potentially better safety profile.
| Cell Line (Normal) | IC50 (µM) | Selectivity Index (SI) vs. MDA-MB-231 (IC50 = 42.8 µM) | Citation |
| MCF-12F (non-tumor mammary) | 296.3 | 6.92 | [1] |
| MRC-5 (lung fibroblasts) | 392.9 | 9.18 | [1] |
| BHK-21 (kidney fibroblasts) | 228.1 | 5.33 | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the context of evaluating anticancer compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Chalcotanina) or standard drug (e.g., Doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway Analysis
Chalcone derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. A study on 2,2',4'-trihydroxychalcone, a compound structurally similar to the one , demonstrated its inhibitory effect on the PI3K/AKT/NF-κB signaling pathway in A549 human lung cancer cells.[10] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.
Caption: The PI3K/AKT/NF-κB signaling pathway in cancer.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the in-vitro evaluation of a novel anticancer compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Establishment of in-vivo tumor xenograft experiments [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Effects of 2,2',4'-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of 2,2',4-Trihydroxy-5'-methylchalcone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide explores the potential synergistic effects of the synthetic chalcone, 2,2',4-Trihydroxy-5'-methylchalcone, with other compounds. While direct experimental evidence for synergistic interactions involving this specific chalcone is currently limited in published literature, this document provides a comparative analysis based on the known synergistic activities of other chalcone derivatives and the biological profile of structurally similar compounds. The information presented herein aims to guide future research and highlight promising areas of investigation for this compound in anticancer, antimicrobial, and anti-inflammatory applications.
Introduction to this compound
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are known to exhibit a wide range of biological activities. The specific structure of this compound is detailed in its PubChem entry (CID 459987). While data on this particular molecule is sparse, the well-documented activities of other trihydroxychalcone isomers provide a strong basis for predicting its therapeutic potential.
Potential Synergistic Applications
Based on the established biological activities of various chalcone derivatives, this compound is a promising candidate for combination therapies in several key areas.
Anticancer Synergism
Chalcones have been shown to exhibit synergistic or additive effects when combined with conventional anticancer drugs. This is often attributed to their ability to modulate signaling pathways involved in cell proliferation, apoptosis, and drug resistance.
Hypothesized Synergy: this compound, like its isomer 2,2',4'-trihydroxychalcone which inhibits the PI3K/AKT/NF-κB pathway, could potentially enhance the efficacy of chemotherapeutic agents such as doxorubicin. By targeting survival pathways, the chalcone may sensitize cancer cells to the cytotoxic effects of doxorubicin.
Supporting Evidence from Other Chalcones:
| Chalcone Derivative | Combination Agent | Cancer Cell Line | Observed Effect |
| A quinolinyl chalcone analogue | Doxorubicin | Colon cancer (Caco-2) | Synergistic anticancer activity[1] |
| Chalcone 1C | Doxorubicin | Multidrug-resistant T-cell lymphoma and colon adenocarcinoma | Synergistic interaction and inhibition of ABCB1 efflux pump[2] |
| Thiazole-based chalcones | Doxorubicin | Liver (HepG-2), Lung (A549), Breast (MCF-7) | Significant cytotoxicity, suggesting potential for synergy[3] |
| Hybrid chalcones | Various anticancer scaffolds | - | Synergistic or additive pharmacological activities[4] |
Experimental Workflow for Assessing Anticancer Synergy:
Antimicrobial Synergism
The rise of antibiotic resistance is a major global health concern. Chalcones have demonstrated the ability to act synergistically with existing antibiotics, often by inhibiting bacterial resistance mechanisms such as efflux pumps.
Hypothesized Synergy: this compound could enhance the activity of antibiotics like ciprofloxacin against resistant bacterial strains, for instance, Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism may involve the inhibition of efflux pumps, leading to higher intracellular concentrations of the antibiotic.
Supporting Evidence from Other Chalcones:
| Chalcone Derivative | Combination Agent | Bacterial Strain | Observed Effect |
| Three newly-synthesized chalcones | Ciprofloxacin, Gentamicin, Trimethoprim/Sulphamethoxazole | MRSA | Significant enhancement of antibiotic efficacy[5] |
| Heterocyclic chalcone analogues | Oxacillin, Vancomycin, Ciprofloxacin | MRSA, MSSA | Synergistic effects and increased antibiotic activity[3][6] |
| Various chalcones | Ciprofloxacin | S. aureus (NorA overexpressing) | Reduced MIC of ciprofloxacin (2-8 fold), inhibition of NorA efflux pump[7] |
Bacterial Efflux Pump Inhibition Mechanism:
References
- 1. Synthesis of some quinolinyl chalcone analogues and investigation of their anticancer and synergistic anticancer effect with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Analytical Techniques for the Characterization of 2,2',4-Trihydroxy-5'-methylchalcone
For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds is paramount. This guide provides a head-to-head comparison of key analytical techniques for the structural elucidation and quantification of 2,2',4-Trihydroxy-5'-methylchalcone. The information presented herein is supported by established principles of analytical chemistry and data from closely related chalcone analogs, offering a comprehensive overview for laboratory application.
Data Presentation: Comparative Analysis of Analytical Techniques
The following tables summarize the expected quantitative data from various analytical techniques for the characterization of this compound and its analogs.
Table 1: Spectroscopic Data
| Technique | Parameter | Expected Value/Range for Chalcones | Notes |
| UV-Vis Spectroscopy | λmax (Band I) | 340-390 nm | Arises from the cinnamoyl group; specific λmax is solvent-dependent.[1] |
| λmax (Band II) | 220-270 nm | Associated with the benzoyl group.[1] | |
| Infrared (IR) Spectroscopy | C=O Stretch | 1630-1660 cm⁻¹ | Strong absorption, characteristic of the α,β-unsaturated ketone. |
| O-H Stretch | 3200-3600 cm⁻¹ | Broad band, indicative of the hydroxyl groups. | |
| C=C Stretch (alkene) | 1550-1620 cm⁻¹ | Conjugated with the carbonyl and aromatic rings. | |
| C-H Stretch (aromatic) | 3000-3100 cm⁻¹ | ||
| ¹H NMR Spectroscopy | δ (α-H) | 7.2-7.8 ppm (d) | Chemical shift and coupling constant (J ≈ 15-16 Hz) are indicative of a trans configuration. |
| δ (β-H) | 7.5-8.2 ppm (d) | ||
| δ (Aromatic-H) | 6.5-8.0 ppm | Pattern depends on the substitution of the aromatic rings. | |
| δ (Methyl-H) | ~2.3 ppm (s) | Singlet for the -CH₃ group. | |
| δ (Hydroxyl-H) | Variable | Broad singlets, position is concentration and solvent dependent. | |
| ¹³C NMR Spectroscopy | δ (C=O) | 188-195 ppm | |
| δ (Cα) | 120-128 ppm | ||
| δ (Cβ) | 140-148 ppm | ||
| δ (Aromatic-C) | 110-165 ppm | ||
| δ (Methyl-C) | ~20 ppm |
Table 2: Mass Spectrometry Data for a Close Analog (2,2',4'-Trihydroxychalcone)
| Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| MS/MS | [M+H]⁺ | 257.0808 | 239, 215, 137[2] |
| MS/MS | [M-H]⁻ | 255.0663 | 227, 211, 109[2] |
Table 3: Chromatographic Data
| Technique | Column | Mobile Phase | Detection | Expected Retention Time |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Gradient of water and acetonitrile/methanol (often with acid modifier like formic acid) | UV-Vis (at λmax) or MS | Dependent on specific method parameters. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 5%-phenyl-95%-dimethylpolysiloxane capillary column | Helium (carrier gas) | Mass Spectrometry (EI) | Dependent on temperature program and column dimensions. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent such as ethanol or methanol at a concentration of 1 mg/mL. A dilution is then made to obtain a final concentration of approximately 10 µg/mL.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The spectrophotometer is blanked with the corresponding solvent. The sample is then scanned over a wavelength range of 200-800 nm. The wavelengths of maximum absorbance (λmax) are recorded.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is utilized.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over a range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D correlation spectra (such as COSY and HSQC) are acquired to fully elucidate the structure.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used. For GC-MS, a derivatization step may be necessary for non-volatile compounds.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter.
-
Instrumentation: An HPLC system equipped with a pump, injector, column oven, a C18 analytical column, and a UV-Vis or MS detector.
-
Data Acquisition: A suitable mobile phase gradient (e.g., starting with a high percentage of water and increasing the organic solvent percentage over time) is used to elute the compound. The retention time and peak area are recorded for quantification.
Mandatory Visualizations
Experimental Workflow for Chalcone Characterization
Caption: Workflow for the synthesis, purification, and characterization of a chalcone.
Hypothetical Signaling Pathway Inhibition by a Chalcone
References
Evaluating the selectivity of 2,2',4-Trihydroxy-5'-methylchalcone for specific enzyme targets
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of 2,2',4'-Trihydroxychalcone, a natural chalcone derivative, against its identified cellular target. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug discovery.
Introduction to 2,2',4-Trihydroxychalcone
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, known for their diverse biological activities. 2,2',4'-Trihydroxychalcone (TDC) has been identified as a modulator of key cellular signaling pathways, positioning it as a compound of interest for further investigation in various disease models. While the broader class of chalcones has been shown to interact with a range of enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and tyrosinase, specific quantitative data for the 5'-methylated analog, 2,2',4-Trihydroxy-5'-methylchalcone, remains limited in the public domain. This guide, therefore, focuses on the well-characterized inhibitory activity of the parent compound, 2,2',4'-Trihydroxychalcone, on its primary identified target.
Primary Cellular Target: Retinoid-related Orphan Receptor γt (RORγt)
Recent research has identified 2,2',4'-Trihydroxychalcone (TDC) as a potent inhibitor of Retinoid-related orphan receptor γt (RORγt).[1] RORγt is a nuclear receptor that functions as a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are crucial mediators of inflammation and are implicated in various autoimmune diseases.[1] By binding to the ligand-binding domain of RORγt, TDC effectively inhibits its transcriptional activity, leading to a suppression of Th17 cell differentiation and the subsequent production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1]
Comparative Inhibitory Activity
While a specific IC50 value for the direct inhibition of RORγt by 2,2',4'-Trihydroxychalcone has not been reported, its potency can be inferred from functional assays. In a dual-luciferase reporter assay, 25 μM of TDC reduced the transcriptional activity of RORγt to 33.63% of the control.[1] Furthermore, TDC demonstrated a dose-dependent inhibition of IL-17A secretion from differentiating Th17 cells in vitro, with significant effects observed at concentrations of 1.25, 2.5, and 5 μM.[2]
The following table provides a comparison of the inhibitory activities of 2,2',4'-Trihydroxychalcone and other known RORγt inhibitors. It is important to note that the inhibitory values were determined using different assay methodologies, which may influence direct comparability.
| Compound | Target | IC50 / Ki Value | Assay Type | Reference |
| 2,2',4'-Trihydroxychalcone (TDC) | RORγt | Reduces activity to 33.63% of control at 25 µM | Dual-Luciferase Reporter Assay | [1] |
| Digoxin | RORγt | IC50: 1.98 µM | RORγ Transcriptional Activity Assay | [3] |
| SR1001 | RORγt | Ki: 111 nM; IC50: ~117 nM (coactivator interaction) | Radioligand Binding; Coactivator Interaction Assay | [4][5][6] |
| Ursolic Acid | RORγt | Potent inhibition, specific IC50 not stated | Th17 Differentiation Assay | [7][8] |
| TMP778 | RORγt | IC50: 0.017 µM | RORγt-dependent Transactivation Assay | [9] |
Experimental Protocols
RORγt Transcriptional Activity Assay (Dual-Luciferase Reporter Assay)
This protocol is based on the methodology described for evaluating the effect of 2,2',4'-Trihydroxychalcone on RORγt activity.[1]
Objective: To quantify the inhibitory effect of a test compound on the transcriptional activity of RORγt.
Materials:
-
293T cells
-
Lentiviral vectors for co-transfection of RORγt and a CNS2-PIL-17-TK-luciferase reporter gene
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (2,2',4'-Trihydroxychalcone) dissolved in a suitable solvent (e.g., DMSO)
-
Dual-luciferase reporter assay system (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture 293T cells in appropriate medium until they reach a suitable confluency for transfection.
-
Co-transfect the cells with lentiviral vectors expressing RORγt and the luciferase reporter gene under the control of an IL-17 promoter containing RORγt binding sites (CNS2).
-
-
Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with various concentrations of the test compound (e.g., 0-100 μM for initial toxicity assessment, and specific concentrations like 25 μM for inhibition studies) or vehicle control (DMSO).
-
Incubate the cells for a defined period (e.g., 24 hours).
-
-
Luciferase Assay:
-
Following incubation, lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly luciferase activity (driven by the IL-17 promoter) and Renilla luciferase activity (as an internal control for transfection efficiency and cell viability) in the cell lysates using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of RORγt transcriptional activity in the presence of the test compound relative to the vehicle control.
-
Signaling Pathway and Experimental Workflow
Th17 Cell Differentiation Pathway
The differentiation of naive T helper cells into Th17 cells is a complex process orchestrated by various cytokines and transcription factors, with RORγt playing a central role. The following diagram illustrates the key signaling events involved.
Caption: Signaling pathway of Th17 cell differentiation and the inhibitory action of 2,2',4'-Trihydroxychalcone.
General Workflow for an In Vitro Inhibition Assay
The following diagram outlines a typical workflow for determining the inhibitory potential of a compound against a specific protein target.
Caption: A generalized workflow for conducting an in vitro inhibition assay.
Conclusion
The available scientific evidence strongly indicates that 2,2',4'-Trihydroxychalcone is a selective inhibitor of the transcription factor RORγt. This inhibitory action translates to the suppression of Th17 cell differentiation and the production of pro-inflammatory cytokines. While direct enzymatic inhibition data for 2,2',4'-Trihydroxy-5'-methylchalcone is currently lacking, the findings for its parent compound highlight a promising avenue for the development of novel immunomodulatory agents. Further research is warranted to fully elucidate the selectivity profile of this chalcone and its derivatives against a broader range of cellular targets and to establish a definitive IC50 value for RORγt inhibition. This guide serves as a foundational resource for researchers interested in the therapeutic potential of 2,2',4'-Trihydroxychalcone and related compounds.
References
- 1. Natural Compound 2,2′,4′-Trihydroxychalcone Suppresses T Helper 17 Cell Differentiation and Disease Progression by Inhibiting Retinoid-Related Orphan Receptor Gamma T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SR1001, RORalpha and RORgammat inverse agonist (CAS 1335106-03-0) | Abcam [abcam.com]
- 6. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ursolic Acid Suppresses Interleukin-17 (IL-17) Production by Selectively Antagonizing the Function of RORγt Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,2',4-Trihydroxy-5'-methylchalcone: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2,2',4-Trihydroxy-5'-methylchalcone, a complex phenolic compound, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety and disposal information from SDSs of structurally similar hydroxychalcones and general laboratory guidelines for handling phenolic compounds. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to adhere to standard laboratory safety protocols. Based on information for related hydroxychalcones, this compound should be handled with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles.[1][2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[2]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider an apron.[3]
Engineering Controls:
-
Always handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[3][4]
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials should be managed as hazardous waste. Do not dispose of this compound down the drain or in regular trash.[4][5]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[6]
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Step 2: Labeling of Waste Containers
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Irritant").[4][6]
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for a comprehensive understanding of the compound's characteristics.
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one |
Source: PubChem CID 459987
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,2',4-Trihydroxy-5'-methylchalcone
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2,2',4-Trihydroxy-5'-methylchalcone. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles or Face Shield | Conforming to EN166 or NIOSH approved.[1] | Protects against splashes and airborne particles.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, powder-free.[2] | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat or Coveralls | Long-sleeved. | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | N95 or higher-rated respirator | NIOSH approved. | Required when handling the powder outside of a fume hood to prevent inhalation.[2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in experimentation.
1. Receiving and Storage:
- Upon receipt, inspect the container for any damage or leaks.
- Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
- The storage area should be clearly labeled with the compound's name and hazard warnings.
2. Preparation and Weighing:
- All handling of the powdered compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
- Before handling, ensure all required PPE is correctly worn.
- Use a dedicated, clean spatula and weighing vessel.
- To avoid generating dust, handle the powder gently.
3. Experimental Use:
- When dissolving the compound, add the solvent slowly to the powder to prevent splashing.
- Ensure all containers are clearly labeled.
- Work in a well-ventilated area, preferably within a fume hood.
- Avoid eating, drinking, or smoking in the laboratory area.[1]
4. Spill Management:
- In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
- For larger spills, evacuate the area and follow your institution's emergency procedures.
- Clean the spill area with an appropriate solvent and decontaminate all surfaces.
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- All solid waste contaminated with this compound (e.g., used weighing paper, contaminated gloves) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
- Solutions containing the compound should be collected in a separate, labeled liquid hazardous waste container.
2. Waste Disposal:
- Dispose of all waste in accordance with local, state, and federal regulations.
- Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
- Do not pour chemical waste down the drain.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
